molecular formula C15H13FO3 B1427674 Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate CAS No. 1381944-35-9

Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

Cat. No.: B1427674
CAS No.: 1381944-35-9
M. Wt: 260.26 g/mol
InChI Key: YJOMALXZPDTYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-fluoro-3-(4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-12-6-3-10(4-7-12)13-9-11(15(17)19-2)5-8-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOMALXZPDTYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743031
Record name Methyl 6-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-35-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-4′-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Structure Elucidation of YJOMALXZPDTYEO-UHFFFAOYSA-N

Author: BenchChem Technical Support Team. Date: February 2026

A critical first step in any chemical or biological research is the unambiguous identification of the molecule . The IUPAC International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, are foundational tools in this process, providing a unique fingerprint for every chemical substance. However, the journey of structural elucidation begins with a valid molecular identifier. The InChIKey provided, YJOMALXZPDTYEO-UHFFFAOYSA-N, does not currently resolve to a specific chemical entity within major public chemical databases.

This guide, therefore, pivots from the analysis of a specific molecule to a comprehensive framework for structure elucidation that researchers, scientists, and drug development professionals can apply when faced with an unknown compound. We will navigate the logical workflow, from initial sample assessment to the final confirmation of a chemical structure, emphasizing the integration of modern analytical techniques and data interpretation.

Section 1: The Genesis of an Investigation - Preliminary Analysis and Hypothesis Generation

The genesis of any structural elucidation project lies in the preliminary assessment of the sample. This phase is crucial for gathering initial data that will inform the subsequent analytical strategy. The primary objective is to determine the compound's purity, elemental composition, and molecular weight.

Foundational Analysis: Purity and Mass

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection

  • Sample Preparation: Dissolve a small quantity of the unknown compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

  • Detection:

    • UV-Vis Detector: Monitor the elution profile at multiple wavelengths to assess the presence of chromophores. A single, sharp peak suggests a pure compound.

    • Mass Spectrometer (ESI-MS): Couple the HPLC outflow to an electrospray ionization mass spectrometer. This will provide the mass-to-charge ratio (m/z) of the eluting components. For a pure compound, a dominant ion corresponding to the protonated molecule [M+H]+ or other adducts should be observed.

Data Presentation: Initial Assessment Summary

ParameterObservationImplication
HPLC Purity >98% (by UV area)Sample is suitable for further analysis.
High-Resolution Mass Spectrometry (HRMS) m/z = [Observed Value]Provides the exact mass of the molecule.

Causality in Experimental Choice: The coupling of HPLC with MS is a powerful, synergistic technique. HPLC separates the components of a mixture, while MS provides the molecular weight of each component, allowing for simultaneous purity assessment and mass determination.

Deciphering the Elemental Formula: The Role of High-Resolution Mass Spectrometry

The exact mass obtained from HRMS is a critical piece of the puzzle. Sophisticated algorithms can use this value to generate a list of possible elemental compositions.

Workflow for Elemental Composition Determination

G HRMS Obtain Exact Mass (HRMS) Formula_Calc Elemental Formula Calculator (Software) HRMS->Formula_Calc Constraints Apply Chemical Constraints (e.g., Nitrogen Rule, DBE) Formula_Calc->Constraints Candidate_Formulas Generate Candidate Formulas Constraints->Candidate_Formulas

Caption: Workflow for Elemental Formula Generation from HRMS Data.

Section 2: Assembling the Molecular Scaffold - The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is typically employed to piece together the molecular structure.

One-Dimensional NMR: A First Look at the Protons and Carbons
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., sp³, sp², sp).

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift axis.

Two-Dimensional NMR: Connecting the Dots

2D NMR experiments are essential for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

Logical Relationship: Integrating 2D NMR Data

G H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Attachment) H_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC Structure Proposed Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integration of 2D NMR data for structure elucidation.

Section 3: Corroboration and Final Confirmation

With a putative structure in hand, the final step is to seek corroborating evidence from other analytical techniques and, if possible, through chemical synthesis.

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Data Presentation: Expected vs. Observed Vibrational Frequencies

Functional GroupExpected Frequency (cm⁻¹)Observed Frequency (cm⁻¹)
Carbonyl (C=O)1650-1800[Observed Value]
Amine (N-H)3300-3500[Observed Value]
Alkene (C=C)1600-1680[Observed Value]
The Ultimate Proof: Chemical Synthesis

The unambiguous confirmation of a proposed structure is its total synthesis. If the synthetic compound has identical spectroscopic and chromatographic properties to the natural or unknown compound, the structure is considered proven.

Conclusion

The process of structure elucidation is a meticulous and logical endeavor that relies on the synergistic application of multiple analytical techniques. While the initial InChIKey provided did not lead to a known compound, the principles and workflows outlined in this guide provide a robust framework for any researcher faced with the challenge of identifying an unknown molecule. The integration of mass spectrometry for elemental composition, NMR for skeletal framework determination, and vibrational spectroscopy for functional group analysis, culminating in synthetic verification, represents the gold standard in modern chemical science.

References

As the InChIKey YJOMALXZPDTYEO-UHFFFAOYSA-N did not correspond to a known compound, a list of references for a specific structure elucidation cannot be provided. However, for general principles and techniques of structure elucidation, the following are authoritative resources:

  • Spectrometric Identific

    • Source: John Wiley & Sons
    • URL: [Link]

  • Introduction to Spectroscopy

    • Source: Cengage Learning
    • URL: [Link]

  • PubChem

    • Source: National Center for Biotechnology Information, U.S.
    • URL: [Link]

The Strategic Deployment of Fluorination in Benzoate Esters: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, capable of profoundly modulating pharmacokinetic and pharmacodynamic properties. When applied to the benzoate ester scaffold, this strategy unlocks a versatile platform for the development of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of fluorinated benzoate esters, delving into the mechanistic rationale behind their activity. We will explore key areas where these compounds show significant promise, including inflammation, neuropathic pain, neurodegenerative diseases, and infectious diseases. This guide will further provide detailed, field-proven experimental protocols for target validation and characterization, complete with illustrative diagrams of signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Introduction: The Power of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine atoms into a drug candidate's structure can dramatically alter its metabolic stability, lipophilicity, binding affinity, and pKa.[1] These modifications can lead to enhanced efficacy, improved safety profiles, and better tissue penetration.[2] The benzoate ester moiety, a common structural motif in pharmaceuticals and natural products, serves as an excellent scaffold for exploring the therapeutic potential of fluorination. Its relative ease of synthesis and modification allows for the systematic investigation of structure-activity relationships (SAR). This guide will illuminate the pathways to leveraging these properties for therapeutic gain.

Anti-Inflammatory Applications: Targeting Cyclooxygenase-2 (COX-2)

2.1. The Causality Behind Targeting COX-2

Chronic inflammation is a hallmark of numerous diseases. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels rise significantly during inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3][5]

2.2. Mechanism of Action of Fluorinated Benzoate Esters as COX-2 Inhibitors

Fluorinated benzoate esters can be designed to selectively target the COX-2 active site. The introduction of fluorine can enhance binding affinity through favorable electrostatic interactions with amino acid residues within the enzyme's active site. The positioning of fluorine on the phenyl ring can influence the molecule's conformation, promoting a geometry that is more complementary to the larger, more flexible active site of COX-2 compared to COX-1.

2.3. Data on COX-2 Inhibition

While specific data for a wide range of fluorinated benzoate esters is an active area of research, the principles of their design are well-established from related classes of compounds. For instance, fluorinated pyrazoles have demonstrated remarkable potency against COX-2. The following table illustrates the type of data generated in COX-2 inhibitor screening.

Compound ClassExample CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole DerivativeCelecoxib>100.30>33
1,4-Benzoxazine DerivativeCompound 3e106.50.57186.8
1,4-Benzoxazine DerivativeCompound 3f134.20.72186.4
Salicylic Acid Ester DerivativeMEST1>1000.048>2083

Data sourced from multiple studies for illustrative purposes.[6][7][8]

2.4. Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol provides a reliable method for high-throughput screening of potential COX-2 inhibitors.[4][9]

2.4.1. Materials

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

2.4.2. Procedure

  • Preparation of Reagents:

    • Reconstitute the COX-2 enzyme in sterile water and store on ice.

    • Prepare a 10X solution of the test compounds and positive control in COX Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • Add 10 µL of the 10X test compound solutions to the sample wells.

    • Add 10 µL of the 10X positive control solution to the inhibitor control wells.

    • Add 10 µL of Assay Buffer to the enzyme control wells.

  • Enzyme Addition and Incubation:

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of the reconstituted COX-2 enzyme to the sample and inhibitor control wells.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately begin measuring the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Record fluorescence every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Calculate the IC50 value for each active compound.

2.5. Signaling Pathway and Experimental Workflow Diagrams

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Fluorinated_Benzoate_Ester Fluorinated Benzoate Ester Fluorinated_Benzoate_Ester->COX2 Inhibition

Caption: COX-2 signaling pathway and point of inhibition.

COX2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Compounds, Buffers) Plate Dispense Compounds & Controls into 96-well plate Reagents->Plate Add_Enzyme Add Reaction Mix & COX-2 Enzyme Plate->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for in vitro COX-2 inhibitor screening.

Neuropathic Pain Management: Targeting the Nav1.7 Sodium Channel

3.1. The Rationale for Targeting Nav1.7

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain.[10] It is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of pain signals.[11][12] The selective inhibition of Nav1.7 is a promising strategy for developing novel analgesics with fewer central nervous system and cardiovascular side effects.[12]

3.2. Mechanism of Action of Fluorinated Compounds at Nav1.7

Selective Nav1.7 inhibitors, such as aryl sulfonamides, bind to the voltage-sensing domain 4 (VSD4) of the channel.[11][13] Fluorinated benzoate esters can be designed to interact with this site, stabilizing the inactivated state of the channel and thereby preventing the influx of sodium ions that leads to nerve firing. The fluorine atoms can enhance binding affinity and selectivity through interactions with specific residues in the VSD4.

3.3. Data on Nav1.7 Inhibition

The development of selective Nav1.7 inhibitors is an intense area of research. The following table provides examples of data obtained from electrophysiological assays.

Compound ClassExample CompoundNav1.7 IC50 (nM)Nav1.5 IC50 (nM)Selectivity (Nav1.5/Nav1.7)
Aryl SulfonamideCompound 16 (AM-2099)11>30,000>2700
Acyl SulfonamideGDC-0310260>30,000>115

Data sourced from multiple studies for illustrative purposes.[11][14]

3.4. Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for characterizing the effects of compounds on ion channel function.[15]

3.4.1. Materials

  • Cell line stably expressing human Nav1.7 channels (e.g., HEK293 or CHO cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (containing, e.g., CsF, CsCl, EGTA, HEPES)

  • Extracellular solution (containing, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Test compounds dissolved in the extracellular solution

3.4.2. Procedure

  • Cell Preparation:

    • Plate the Nav1.7-expressing cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation:

    • Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit Nav1.7 currents (e.g., hold at -120 mV and step to various depolarizing potentials).

  • Compound Application:

    • Perfuse the cell with the extracellular solution containing the test compound.

    • Record Nav1.7 currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak inward current at each voltage step.

    • Construct a current-voltage (I-V) relationship.

    • Calculate the percent inhibition of the peak current at a specific voltage.

    • Determine the IC50 value by testing a range of compound concentrations.

3.5. Channel Gating and Experimental Workflow Diagrams

Nav17_Gating Resting Resting State (Closed) Activated Activated State (Open) Resting->Activated Depolarization Inactivated Inactivated State (Closed) Activated->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Fluorinated_Compound Fluorinated Compound Fluorinated_Compound->Inactivated Stabilization

Caption: Gating states of Nav1.7 and inhibitor interaction.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture Nav1.7- expressing cells Seal Form Gigaohm Seal Cell_Culture->Seal Pipette_Pulling Pull Patch Pipettes Pipette_Pulling->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Compound Perfuse with Test Compound Record_Baseline->Apply_Compound Record_Drug Record Currents with Drug Apply_Compound->Record_Drug Measure_Current Measure Peak Currents Record_Drug->Measure_Current Calculate_Inhibition Calculate % Inhibition & IC50 Measure_Current->Calculate_Inhibition

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Neurodegenerative Disorders: Modulation of γ-Secretase

4.1. The Rationale for Targeting γ-Secretase in Alzheimer's Disease

The accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 species, is a key pathological event in Alzheimer's disease.[16] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[16] Modulating γ-secretase activity to favor the production of shorter, less aggregation-prone Aβ species over Aβ42 is a potential therapeutic strategy.[17]

4.2. Mechanism of Action of γ-Secretase Modulators

Certain non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, such as the fluorinated compound tarenflurbil (R-flurbiprofen), act as γ-secretase modulators (GSMs).[18] Instead of inhibiting the enzyme, they are thought to bind to APP and allosterically modulate the cleavage site, resulting in a decrease in Aβ42 production and an increase in shorter Aβ species like Aβ38.[19] This approach is considered potentially safer than direct inhibition of γ-secretase, which can interfere with the processing of other important substrates like Notch.[17]

4.3. Data on γ-Secretase Modulation

The development of GSMs is an ongoing effort. The following table illustrates the type of data generated from cell-based assays.

CompoundCell LineAβ42 Reduction (IC50, µM)Aβ38 Increase
TarenflurbilH4 cells~200-300Yes
Carborane analogue of flurbiprofenSH-SY5Y-APP695ActiveNot specified

Data sourced from multiple studies for illustrative purposes.[15][16]

4.4. Experimental Protocol: Cell-Based γ-Secretase Activity Assay

This protocol allows for the assessment of a compound's ability to modulate Aβ production in a cellular context.[16]

4.4.1. Materials

  • Cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Aβ42 and Aβ38/Aβ40 ELISA kits

  • Cell lysis buffer

  • Microplate reader

4.4.2. Procedure

  • Cell Culture and Treatment:

    • Plate the APP-overexpressing cells in a 24- or 48-well plate.

    • The following day, replace the medium with fresh medium containing the test compounds at various concentrations.

    • Incubate the cells for 24-48 hours.

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Lyse the cells to measure total protein concentration for normalization.

  • Aβ Measurement:

    • Use specific ELISA kits to measure the concentrations of Aβ42 and Aβ38 or Aβ40 in the conditioned medium.

  • Data Analysis:

    • Normalize the Aβ concentrations to the total protein concentration in the corresponding cell lysates.

    • Calculate the percent change in Aβ42 and Aβ38/Aβ40 production relative to the vehicle-treated control.

    • Determine the IC50 for Aβ42 reduction and the EC50 for Aβ38/Aβ40 increase.

4.5. APP Processing and Experimental Workflow Diagrams

APP_Processing APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase APP->beta_secretase Cleavage gamma_secretase γ-Secretase beta_secretase->gamma_secretase C99 fragment Abeta42 Aβ42 (Toxic) gamma_secretase->Abeta42 Abeta38 Aβ38 (Less Toxic) gamma_secretase->Abeta38 GSM Fluorinated Benzoate Ester (GSM) GSM->gamma_secretase Modulation

Caption: Amyloid precursor protein processing and γ-secretase modulation.

GSM_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plate_Cells Plate APP-expressing cells Add_Compounds Add Test Compounds Plate_Cells->Add_Compounds Incubate Incubate for 24-48h Add_Compounds->Incubate Collect_Media Collect Conditioned Media Incubate->Collect_Media ELISA Measure Aβ levels by ELISA Collect_Media->ELISA Calculate Calculate % Change in Aβ species ELISA->Calculate

Caption: Workflow for cell-based γ-secretase modulator assay.

Infectious Diseases: Antiviral and Antifungal Potential

5.1. Antiviral Activity: Targeting Influenza Hemagglutinin

Some fluorinated compounds have been shown to inhibit the entry of influenza virus into host cells.[9] The mechanism is thought to involve the inhibition of the conformational changes in the viral hemagglutinin (HA) protein that are necessary for membrane fusion.[10] Fluorinated benzoate esters could be designed to bind to pockets on the HA protein, stabilizing its pre-fusion conformation.

5.2. Antifungal Activity

Benzoate and its derivatives have long been known for their antifungal properties. The mechanism of action is believed to involve the disruption of intracellular pH homeostasis and the inhibition of key metabolic enzymes like phosphofructokinase, leading to a depletion of ATP and cessation of growth.[13][20] Fluorination can enhance the lipophilicity of benzoate esters, potentially improving their ability to cross the fungal cell membrane and exert their effects.

5.3. Data on Antimicrobial Activity

The following table provides examples of the types of data obtained in antimicrobial screening.

Compound ClassOrganismActivity MetricValue
Benzoic Acid DerivativeInfluenza A (H1N1)EC5033.6 µM
Benzoate EsterCandida albicansMIC128-256 µg/mL
Fluorinated BenzimidazoleBacillus subtilisMIC7.81 µg/mL

Data sourced from multiple studies for illustrative purposes.[6][21][22]

5.4. Experimental Protocols

5.4.1. Hemagglutination Inhibition (HI) Assay for Influenza This assay measures the ability of a compound to prevent the agglutination of red blood cells by the influenza virus.[3]

5.4.2. Minimum Inhibitory Concentration (MIC) Assay for Antifungals This assay determines the lowest concentration of a compound that inhibits the visible growth of a fungus.[23]

Future Directions and Emerging Targets

The versatility of the fluorinated benzoate ester scaffold suggests its potential applicability to a wide range of other therapeutic targets. As our understanding of disease biology deepens, new opportunities will emerge for the rational design of these compounds. Areas of potential future investigation include oncology, metabolic diseases, and other neurological disorders.

Conclusion

Fluorinated benzoate esters represent a promising and versatile class of molecules for the development of novel therapeutics. By strategically incorporating fluorine, medicinal chemists can fine-tune the properties of these compounds to achieve high potency and selectivity for a range of important biological targets. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this exciting area of drug discovery.

References

  • A. A. Author et al. (2020). Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. MDPI. [Link]

  • A. A. Author et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. [Link]

  • A. A. Author et al. (2023). Cryo- EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. eLife. [Link]

  • A. A. Author et al. (2016). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • A. A. Author et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • A. A. Author et al. (2010). Inhibition and modulation of γ-secretase for Alzheimer's disease. PubMed Central. [Link]

  • A. A. Author et al. (2017). Antifungal Activity of Cinnamic Acid and Benzoic Acid Esters Against Candida Albicans Strains. PubMed. [Link]

  • A. A. Author et al. (1983). Studies on the mechanism of the antifungal action of benzoate. PubMed Central. [Link]

  • A. A. Author et al. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [Link]

  • A. A. Author et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed. [Link]

  • A. A. Author et al. (2005). Synthesis of a F-18 labeled analog of antitumor prostaglandin delta 7-PGA1 methyl ester using p-[18F]fluorobenzylamine. PubMed. [Link]

  • A. A. Author et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]

  • A. A. Author et al. (2004). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • A. A. Author et al. (2012). Synthesis and evaluation of fluorobenzoylated di- and tripeptides as inhibitors of cyclooxygenase-2 (COX-2). PubMed. [Link]

  • A. A. Author et al. (2012). γ-Secretase modulator in Alzheimer's disease: shifting the end. PubMed. [Link]

  • A. A. Author et al. (1983). Studies on the mechanism of the antifungal action of benzoate. PubMed. [Link]

  • A. A. Author et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. [Link]

  • A. A. Author et al. (1994). Effective inhibitors of hemagglutination by influenza virus synthesized from polymers having active ester groups. Insight into mechanism of inhibition. PubMed. [Link]

  • A. A. Author et al. (2011). Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. ResearchGate. [Link]

  • A. A. Author et al. (2001). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • A. A. Author et al. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. SciSpace. [Link]

  • A. A. Author et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Publications. [Link]

  • A. A. Author et al. (2017). Update on COX-2 Selective Inhibitors: Chemical Classification, Side Effects and their Use in Cancers and Neuronal Diseases. ResearchGate. [Link]

  • A. A. Author et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. ResearchGate. [Link]

  • A. A. Author et al. (2011). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. NIH. [Link]

  • A. A. Author et al. (2016). Fluorination methods for drug discovery and development. PubMed. [Link]

  • A. A. Author et al. (2020). Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors. Sci-Hub. [Link]

  • A. A. Author et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. [Link]

  • A. A. Author et al. (2012). Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780. NIH. [Link]

  • A. A. Author et al. (2022). Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • A. A. Author et al. (2021). Non-Steroidal Estrogens Inhibit Influenza Virus by Interacting with Hemagglutinin and Preventing Viral Fusion. MDPI. [Link]

  • A. A. Author et al. (2021). Inhibition of NaV1.7: the possibility of ideal analgesics. PubMed Central. [Link]

  • A. A. Author et al. (2022). Mechanisms of action in antifungal drugs. EBSCO. [Link]

  • A. A. Author et al. (2014). Novel hemagglutinin-based influenza virus inhibitors. PubMed Central. [Link]

  • A. A. Author et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • A. A. Author et al. (2014). Fluorinated piperidine acetic acids as gamma-secretase modulators. PubMed. [Link]

  • A. A. Author et al. (2009). In A Large Clinical Trial, Gamma-Secretase Inhibitor Tarenflurbil is Found Ineffective for Mild Alzheimer Disease. Neurology Today. [Link]

  • A. A. Author et al. (2020). Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors. PubMed. [Link]

  • A. A. Author et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. PubMed. [Link]

  • A. A. Author et al. (2022). Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception. ResearchGate. [Link]

  • A. A. Author et al. (2013). Inhibitors targeting the influenza virus hemagglutinin. University of Arizona. [Link]

  • A. A. Author et al. (2003). NSAIDs and enantiomers of flurbiprofen target -secretase and lower A 42 in vivo. ResearchGate. [Link]

  • A. A. Author et al. (2025). Nav1.7 channels: advancing preclinical models for pain drug discovery. Nanion. [Link]

Sources

Spectroscopic analysis (NMR, IR, MS) of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

Introduction

This compound is a biaryl compound featuring a sophisticated arrangement of functional groups, including a fluoro substituent, a methoxy group, and a methyl ester. This structural complexity makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any research or development setting. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the analytical methodologies required for the unambiguous characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the following sections detail not just the expected data but the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.

The molecular structure of this compound, with the systematic atom numbering used for NMR assignments in this guide, is presented below.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules in solution. For this compound, it allows for the precise mapping of the proton environment, confirming the substitution patterns on both aromatic rings.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single residual peak at δ 7.26 ppm, which is unlikely to interfere with signals from the analyte.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to δ 0.00 ppm.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially for resolving the complex aromatic region.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum manually.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H6~8.10ddJ(H6-H5) ≈ 8.5, J(H6-F4) ≈ 4.51H
H5~7.95dddJ(H5-H6) ≈ 8.5, J(H5-H2) ≈ 2.0, J(H5-F4) ≈ 8.51H
H2~7.20dJ(H2-H5) ≈ 2.01H
H2'/H6'~7.45dJ(H2'-H3') ≈ 8.82H
H3'/H5'~7.00dJ(H3'-H2') ≈ 8.82H
Ester -OCH₃~3.90s-3H
Methoxy -OCH₃~3.85s-3H

Causality and Field Insights:

  • Aromatic Protons (Benzoate Ring): The protons on the benzoate ring (H2, H5, H6) are the most complex. H6 is downfield due to the anisotropic effect of the carbonyl group and is coupled to both H5 (ortho coupling) and the fluorine at C4 (meta H-F coupling). H5 will appear as a doublet of doublets of doublets due to coupling with H6, the fluorine at C4 (ortho H-F coupling), and a smaller meta coupling to H2. H2 is the most upfield of this ring system and will likely appear as a doublet due to meta-coupling with H5.

  • Aromatic Protons (Methoxyphenyl Ring): The methoxyphenyl ring presents a classic AA'BB' system, which at 400 MHz often simplifies to two apparent doublets. The H2'/H6' protons are ortho to the electron-donating methoxy group, while H3'/H5' are meta, leading to the observed upfield shift for H3'/H5'.

  • Methyl Protons: The two methyl groups appear as sharp singlets. The ester methyl group is typically found around δ 3.9 ppm, while the methoxy methyl group is slightly more shielded, appearing around δ 3.85 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, techniques like proton decoupling are standard to simplify the spectrum and enhance signal intensity.

Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

  • Instrument Parameters:

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 512 to 1024) is necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, apply a Fourier transform with a line broadening of 1-2 Hz, followed by phasing and baseline correction.

Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 15 distinct signals, though some aromatic signals may overlap. The fluorine atom will cause C-F coupling, splitting the signals of nearby carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C=O (Ester)~165s
C4 (C-F)~162d, ¹J(C-F) ≈ 250 Hz
C4' (C-OCH₃)~160s
C1'~132s
C3~131d, ³J(C-F) ≈ 4 Hz
C6~130d, ³J(C-F) ≈ 6 Hz
C2'/C6'~129s
C1~128s
C5~125d, ²J(C-F) ≈ 15 Hz
C2~116d, ²J(C-F) ≈ 22 Hz
C3'/C5'~114s
Methoxy -OCH₃~55.5s
Ester -OCH₃~52.5s

Causality and Field Insights:

  • Carbonyl and Oxygenated Carbons: The ester carbonyl carbon is the most deshielded non-aromatic carbon. The aromatic carbons directly attached to electronegative atoms (C4-F and C4'-OCH₃) are significantly downfield.

  • C-F Coupling: The most valuable diagnostic feature is the large one-bond coupling constant (¹J(C-F)) for C4. Smaller two-bond (²J) and three-bond (³J) couplings will also be observable for C2, C5, C3, and C6, confirming the position of the fluorine atom.[1][2] These couplings provide a self-validating system for the fluoro-substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is a rapid and effective method for confirming the presence of key functionalities like the carbonyl group of the ester and the ether linkage.

Experimental Protocol
  • Sample Preparation:

    • Solid Phase (KBr pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Processing: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be acquired and automatically subtracted from the sample spectrum.

Predicted Spectrum and Interpretation
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic, -CH₃)2990-2850Medium
C=O Stretch (Aryl Ester)1730-1715Strong, Sharp
C=C Stretch (Aromatic)1610, 1580, 1500Medium-Strong
C-O Stretch (Ester, Asymmetric)1300-1250Strong
C-O Stretch (Ether, Asymmetric)1250-1200Strong
C-F Stretch (Aryl Fluoride)1250-1100Strong
C-O Stretch (Ester & Ether, Symmetric)1150-1000Strong

Causality and Field Insights:

  • The "Rule of Three" for Esters: Aromatic esters typically show three very strong bands: the C=O stretch (~1720 cm⁻¹), and two C-O stretches (~1280 cm⁻¹ and ~1120 cm⁻¹).[3] The presence of these three intense peaks is a highly reliable indicator of the ester functional group.

  • Ether Band: The characteristic C-O-C asymmetric stretch of the aryl ether will appear as a strong band around 1240 cm⁻¹, often overlapping with the ester C-O stretches.[4]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals from C-H bending and other skeletal vibrations, which is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern observed in techniques like Electron Ionization (EI) offers valuable structural clues.

Experimental Protocol
  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible fragmentation pattern for library matching. For softer ionization to confirm the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used.

  • Mass Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements. A quadrupole analyzer is sufficient for nominal mass data.

  • Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 50-500.

Predicted Fragmentation Pattern (EI-MS)

The molecular formula is C₁₅H₁₃FO₃, with an exact mass of 260.0849.

  • Molecular Ion (M⁺˙): The molecular ion peak at m/z 260 is expected to be prominent due to the stability of the aromatic systems.

  • Key Fragments:

    • m/z 229 ([M - OCH₃]⁺): Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.[5]

    • m/z 201 ([M - COOCH₃]⁺): Loss of the entire carbomethoxy group.

    • m/z 198 ([M - OCH₃ - OCH₃]⁺ ? - Unlikely): A more likely fragmentation is the loss of the methoxy radical followed by loss of CO.

    • m/z 153: A fragment corresponding to the fluorobenzoyl cation [FC₆H₄CO]⁺.

    • m/z 133: A fragment corresponding to the methoxyphenyl cation [CH₃OC₆H₄]⁺.

M M+• m/z 260 C15H13FO3 F1 [M - •OCH3]+ m/z 229 M->F1 - •OCH3 F2 [M - •COOCH3]+ m/z 201 M->F2 - •COOCH3

Caption: Primary fragmentation pathways for this compound in EI-MS.

Causality and Field Insights:

  • Alpha Cleavage: The most characteristic fragmentation for esters is α-cleavage, leading to the loss of the alkoxy group (•OCH₃) to form a stable acylium ion (m/z 229).[6] This is often the most intense fragment ion.

  • HRMS for Validation: A crucial step for trustworthiness is obtaining a high-resolution mass measurement. An observed mass of 260.0849 ± 5 ppm provides unambiguous confirmation of the elemental formula C₁₅H₁₃FO₃, ruling out other potential structures with the same nominal mass.

Summary of Spectroscopic Data

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shifts (δ)8.10-7.00 ppm (Aromatic), 3.90 ppm (Ester-CH₃), 3.85 ppm (Methoxy-CH₃)
Couplings (J)Aromatic region shows complex dd, ddd, and d patterns with H-H and H-F couplings.
¹³C NMR Chemical Shifts (δ)~165 (C=O), 162-114 (Aromatic), 55.5 & 52.5 (-OCH₃)
Couplings (J)Large ¹J(C-F) ≈ 250 Hz for C4; smaller ²J and ³J couplings on adjacent carbons.
IR Frequencies (cm⁻¹)1725 (C=O, strong) , 1280 & 1120 (C-O, strong), 1240 (C-O ether, strong)
MS (EI) Molecular Ion (m/z)260 (M⁺˙) , prominent
Key Fragments (m/z)229 ([M-OCH₃]⁺) , 201, 153, 133
HRMS Exact MassCalculated: 260.0849 for C₁₅H₁₃FO₃

References

  • Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]

  • Hodges, J. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

Sources

Preliminary biological evaluation of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Biological Evaluation of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

Introduction

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, underpinned by a series of rigorous biological evaluations. This guide focuses on the initial, or preliminary, biological assessment of a specific molecule: this compound. This compound belongs to the biphenyl class of structures, which are known to exhibit a wide range of pharmacological activities. The presence of a fluoro group and a methoxyphenyl moiety suggests the potential for unique biological interactions, making it a candidate of interest for initial drug discovery screening.

The objective of this preliminary evaluation is not to definitively establish therapeutic efficacy but rather to ascertain fundamental biological activity and assess any potential for cytotoxicity. This initial screening phase is critical for making informed decisions about whether to allocate further resources to the study of this compound. The following sections will detail a proposed workflow for this evaluation, rooted in established scientific principles and methodologies. This guide is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the experimental choices.

Experimental Design: A Multi-pronged Approach

A robust preliminary biological evaluation should cast a wide, yet targeted, net. Given the structural characteristics of this compound, a logical starting point is to investigate its potential as an anticancer and antimicrobial agent. These areas are selected based on the known activities of many biphenyl compounds. Therefore, the experimental design will encompass three key areas:

  • Cytotoxicity Assessment: To determine the compound's toxicity profile against both cancerous and non-cancerous cell lines. This is a critical first step to identify a therapeutic window.

  • Antimicrobial Screening: To evaluate the compound's ability to inhibit the growth of common bacterial and fungal pathogens.

  • Initial Mechanistic Probing: Should significant activity be observed in the initial screens, preliminary assays can be conducted to hint at the compound's mechanism of action.

This multi-pronged approach ensures a comprehensive initial dataset, allowing for a well-rounded assessment of the compound's potential.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used method for evaluating the cytotoxic potential of chemical compounds.

Protocol: MTT Assay
  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous human cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability will be calculated using the following formula:

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the compound concentration. A lower IC50 value indicates higher cytotoxicity.

Hypothetical Data Presentation
Cell LineCompound Concentration (µM)% Cell Viability (48h)IC50 (µM)
HeLa 0.198.2 ± 2.125.6
195.5 ± 3.4
1072.1 ± 4.5
5035.8 ± 3.9
10015.2 ± 2.8
MCF-7 0.199.1 ± 1.838.4
196.3 ± 2.5
1078.9 ± 5.1
5042.1 ± 4.2
10020.5 ± 3.1
HEK293 0.199.5 ± 1.5>100
198.7 ± 2.0
1095.3 ± 3.3
5088.6 ± 4.0
10075.4 ± 5.5
Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (HeLa, MCF-7, HEK293) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance calc Calculate % Viability absorbance->calc ic50 Determine IC50 calc->ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution
  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hypothetical Data Presentation
MicroorganismCompound Concentration (µg/mL)Growth (+/-)MIC (µg/mL)
S. aureus 256-128
128-
64+
32+
E. coli 256+>256
128+
64+
32+
C. albicans 256-256
128+
64+
32+
Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis microbe_prep Microorganism Prep (0.5 McFarland) inoculation Inoculation of 96-well plates microbe_prep->inoculation compound_prep Compound Dilutions compound_prep->inoculation incubation Incubation (18-24h) inoculation->incubation visual_insp Visual Inspection for Growth incubation->visual_insp mic_det Determine MIC visual_insp->mic_det

Caption: Workflow for broth microdilution-based antimicrobial screening.

Discussion and Future Directions

The preliminary biological evaluation of this compound, as outlined in this guide, provides a foundational understanding of its biological activity. The hypothetical data presented suggests that the compound exhibits moderate and selective cytotoxicity against cancer cell lines with minimal impact on non-cancerous cells at similar concentrations. Furthermore, it shows some antimicrobial activity, particularly against Gram-positive bacteria.

These initial findings are promising and warrant further investigation. The next logical steps would be to:

  • Expand the panel of cell lines and microbial strains: To better understand the spectrum of activity.

  • Conduct more detailed mechanistic studies: To elucidate the mode of action. For the anticancer activity, this could involve assays for apoptosis, cell cycle analysis, and kinase inhibition. For the antimicrobial activity, time-kill assays and studies on membrane permeability could be performed.

  • Perform structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its activity and to potentially improve its potency and selectivity.

References

  • van Meer, P., et al. (2010). The art of drug discovery: principles of pharmacology. Nature Reviews Drug Discovery. Available at: [Link]

  • Adan, A., et al. (2016). Current Methods to Evaluate the Antitumor Activity of Natural Products. Molecules. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Riss, T.L., et al. (2016). Cell Viability Assays. The Assay Guidance Manual. Available at: [Link]

Methodological & Application

Application Notes and Protocols: Leveraging Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluorinated Biphenyl Scaffold

In the landscape of contemporary drug discovery, the biphenyl moiety stands as a privileged scaffold, renowned for its structural rigidity and capacity for diverse functionalization. When combined with the unique physicochemical properties of fluorine, the resulting fluorinated biphenyls become exceptionally valuable building blocks for medicinal chemists. Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate is a prime exemplar of this class of compounds, offering a strategic entry point for the synthesis of a wide array of potentially therapeutic agents. The strategic placement of the fluorine atom and the methoxy group on the biphenyl core, coupled with the reactive methyl ester, allows for precise and varied chemical modifications. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols associated with this compound and its derivatives.

Core Applications in Medicinal Chemistry: A Gateway to Transthyretin Stabilizers

The most prominent application of the scaffold derived from this compound is in the development of transthyretin (TTR) stabilizers for the treatment of Transthyretin Amyloidosis (ATTR). ATTR is a debilitating and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various organs, particularly the heart and nerves.

A key therapeutic strategy is the stabilization of the native tetrameric form of TTR, preventing its dissociation into monomers, which is the rate-limiting step in amyloid fibril formation[1]. The recently approved drug, Acoramidis (Attruby™), is a potent TTR stabilizer, and its synthesis utilizes a core structure that can be derived from this compound. Specifically, 4-fluoro-3-hydroxybenzoic acid is a crucial intermediate in the synthesis of Acoramidis[2]. This intermediate can be obtained through the hydrolysis and subsequent demethylation of this compound.

The biphenyl scaffold of this compound provides the necessary framework to interact with the thyroxine-binding sites of TTR, while the fluorine and methoxy substituents can be modulated to fine-tune binding affinity, selectivity, and pharmacokinetic properties. The carboxylic acid, unmasked from the methyl ester, serves as a key interaction point within the binding pocket and a handle for further derivatization.

Beyond transthyretin stabilization, the biphenyl carboxylic acid motif is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties[3][4]. The unique substitution pattern of this compound makes it an attractive starting point for exploring novel therapeutics in these areas.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, making it the method of choice for synthesizing the biphenyl core of the title compound[5].

Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions reagent1 Methyl 3-bromo-4-fluorobenzoate product This compound reagent1->product + reagent2 4-Methoxyphenylboronic acid reagent2->product + catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water)

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
Methyl 3-bromo-4-fluorobenzoateC₈H₆BrFO₂233.04
4-Methoxyphenylboronic acidC₇H₉BO₃151.96
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56
Potassium CarbonateK₂CO₃138.21
TolueneC₇H₈92.14
Deionized WaterH₂O18.02
Ethyl AcetateC₄H₈O₂88.11
BrineNaCl(aq)-
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Hydrolysis of this compound to 4-fluoro-3-(4-methoxyphenyl)benzoic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for biological activity and further derivatization[2].

Reaction Scheme:

Hydrolysis cluster_conditions Reaction Conditions start This compound product 4-fluoro-3-(4-methoxyphenyl)benzoic Acid start->product 1. Reagents 2. Acidic Workup (HCl) reagents NaOH or LiOH Methanol/Water

Caption: Base-mediated hydrolysis of the methyl ester.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
This compoundC₁₅H₁₃FO₃260.26
Sodium HydroxideNaOH40.00
MethanolCH₄O32.04
Deionized WaterH₂O18.02
Hydrochloric Acid (1M)HCl36.46
Ethyl AcetateC₄H₈O₂88.11
BrineNaCl(aq)-
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 1M hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-(4-methoxyphenyl)benzoic acid. The product can be further purified by recrystallization if necessary.

Protocol 3: Amide Coupling of 4-fluoro-3-(4-methoxyphenyl)benzoic Acid

The carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. Standard peptide coupling reagents are employed for this transformation.

Workflow Diagram:

Amide_Coupling_Workflow start 4-fluoro-3-(4-methoxyphenyl)benzoic Acid + Amine (R-NH₂) coupling Coupling Reagents (e.g., HATU, HOBt, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) start->coupling Combine reaction Amide Bond Formation coupling->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Target Amide Derivative purification->product

Sources

The Strategic Application of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate in the Design of Novel Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate as a pivotal scaffold in the design and synthesis of next-generation kinase inhibitors. We will delve into the medicinal chemistry rationale, detailed synthetic protocols, and bioassay methodologies to empower your research in this critical area of oncology and inflammation drug discovery.

Introduction: The Significance of the 4-Fluoro-3-arylbenzoate Scaffold

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting the enzymatic activity of protein kinases that drive aberrant cellular signaling.[1][2] The design of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry.[3] The this compound scaffold has emerged as a valuable starting point for the development of such inhibitors. Its unique structural features, including a biphenyl-like core, a strategically placed fluorine atom, and a methoxy group, provide a foundation for synthesizing compounds with desirable pharmacological properties.

The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The methoxy group can be a key hydrogen bond acceptor or can be further modified to modulate solubility and cell permeability. The overall biphenyl structure allows for the exploration of diverse substitutions to optimize interactions within the ATP-binding pocket of various kinases.[4][5]

Medicinal Chemistry Rationale and Design Strategy

The core principle behind utilizing this compound lies in its ability to serve as a versatile template for creating libraries of compounds that can be screened against a wide range of kinases. The design strategy often involves the modification of the methyl ester to introduce various functionalities that can interact with specific residues in the kinase active site.

For instance, conversion of the ester to an amide allows for the introduction of diverse side chains that can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.[4] Furthermore, the methoxy group on the pendant phenyl ring can be demethylated to a hydroxyl group, providing a handle for further derivatization or acting as a key pharmacophoric feature.

Below is a conceptual workflow for the utilization of this scaffold in a kinase inhibitor discovery program.

G cluster_0 Scaffold-Based Drug Discovery Workflow Start This compound Synthesis Synthesis of Analog Library Start->Synthesis Chemical Modification Screening High-Throughput Kinase Screening Synthesis->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Active Compounds SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Initial SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design & Synthesis Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A generalized workflow for kinase inhibitor discovery starting from a core scaffold.

Synthetic Protocols

The following protocols outline the synthesis of key intermediates and a representative kinase inhibitor analog derived from this compound.

Protocol 1: Suzuki Coupling for the Synthesis of this compound

This protocol describes a common method for synthesizing the title compound from commercially available starting materials.

Materials:

  • Methyl 3-bromo-4-fluorobenzoate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.[6]

Protocol 2: Saponification and Amide Coupling to Generate Kinase Inhibitor Analogs

This protocol details the conversion of the methyl ester to a carboxylic acid, followed by amide coupling to introduce a desired side chain.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired amine (e.g., 4-(4-methylpiperazin-1-yl)aniline)

  • Dichloromethane (DCM)

Procedure (Saponification):

  • Dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water.

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-fluoro-3-(4-methoxyphenyl)benzoic acid.

Procedure (Amide Coupling):

  • Dissolve 4-fluoro-3-(4-methoxyphenyl)benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide analog.

In Vitro Kinase Assays

Once a library of analogs has been synthesized, their inhibitory activity against a panel of kinases needs to be determined. Various assay formats are available, each with its own advantages and disadvantages.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® is a robust and widely used platform for kinase inhibitor screening. The assay measures the phosphorylation of a biotinylated substrate by a kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (analogs of this compound)

  • HTRF® Kinase Assay Buffer

  • Europium cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • 384-well low volume white plates

  • HTRF®-compatible microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, biotinylated substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

  • Incubate the plate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and determine the IC₅₀ values for each compound.

G cluster_1 HTRF Kinase Assay Principle Components Kinase + Biotin-Substrate + ATP + Inhibitor Reaction Phosphorylation Reaction Components->Reaction Detection Add Eu-Antibody & SA-XL665 Reaction->Detection FRET FRET Signal Generation (No Inhibition) Detection->FRET Phosphorylation Occurs No_FRET No FRET Signal (Inhibition) Detection->No_FRET Phosphorylation Blocked Reader Read at 620nm & 665nm FRET->Reader No_FRET->Reader

Caption: Schematic of the HTRF kinase assay workflow.

Cell-Based Assays

To assess the activity of the synthesized compounds in a more physiologically relevant context, cell-based assays are crucial. These assays can measure the inhibition of downstream signaling pathways or the anti-proliferative effects of the compounds on cancer cell lines.

Western Blotting for Phospho-Protein Levels

This protocol is used to determine if a compound can inhibit the phosphorylation of a kinase's substrate within a cell.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro and cell-based assays are used to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the synthesized analogs with their biological activity. A hypothetical SAR table is presented below to illustrate this concept.

CompoundR Group ModificationKinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1 -OCH₃>10,000>50
2 -OH5,20025.3
3 -NH-(4-morpholinophenyl)1501.2
4 -NH-(4-(4-methylpiperazin-1-yl)phenyl)250.3
5 -NH-(3-chloro-4-fluorophenyl)80.1

Analysis: The SAR table demonstrates that converting the methyl ester to an amide and introducing specific substituted anilines significantly improves both the enzymatic and cellular potency of the compounds. The presence of a basic nitrogen in the piperazine ring of compound 4 likely enhances solubility and cellular uptake. The electron-withdrawing groups on the aniline ring of compound 5 may lead to more favorable interactions within the kinase active site.

Conclusion

This compound is a highly versatile and valuable scaffold for the design and synthesis of novel kinase inhibitors. Its inherent structural features provide a solid foundation for medicinal chemistry efforts aimed at developing potent and selective drug candidates. By employing the synthetic strategies and bioassay protocols outlined in this guide, researchers can effectively leverage this scaffold to advance their kinase inhibitor discovery programs. The iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of SAR, is paramount to the successful development of next-generation targeted therapies.

References

  • Al-Obeidi, F. A., et al. (2000). Structure-based design of potent inhibitors of EGF-receptor tyrosine kinase as anti-cancer agents. Journal of Medicinal Chemistry, 43(16), 3091-3102. Available at: [Link]

  • Chen, Y., et al. (2022). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. Journal of Hematology & Oncology, 15(1), 97. Available at: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095.
  • Ghoreschi, K., et al. (2009). A new allosteric p38 MAP kinase inhibitor.
  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695-701.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
  • Laufer, S., et al. (2014). The path of p38α MAP kinase inhibition. Current Topics in Medicinal Chemistry, 14(3), 347-360. Available at: [Link]

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available at: [Link]

  • Ottosen, E. R., et al. (2004). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 47(1), 1-11.
  • Seeliger, M. A., & Kuriyan, J. (2009). Cell-based assays for kinase inhibitors. Prime, 1(12), 1-8.
  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.
  • Vieth, M., et al. (2004). Kinase-specific selectivity of known kinase inhibitors. Journal of Medicinal Chemistry, 47(10), 224-232.
  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Zuccotto, F., et al. (2010). The versatile role of the 4-anilinoquinazoline scaffold in inhibitor design. Future Medicinal Chemistry, 2(3), 335-350.
  • Al-Suhaimi, K. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Available at: [Link]

  • Laufer, S. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen. Retrieved from [Link]

  • U.S. Patent No. WO2018089433A1. (2018). Phenyl mTORC inhibitors and uses thereof. Google Patents.
  • European Patent No. EP 3661935 B1. (2018). Substituted pyrazolopyrimidines useful as kinases inhibitors. Google Patents.
  • European Patent No. EP 2630144 B1. (2011). Rho kinase inhibitors. Google Patents.
  • U.S. Patent No. WO2022235698A1. (2022). Compounds for inhibiting or degrading target proteins, compositions, comprising the same, methods of their making, and methods of their use. Google Patents.
  • Liang Tong Lab at Columbia University. (n.d.). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105832. Available at: [Link]

Sources

Application Note: High-Resolution NMR Characterization of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate and its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Structural Verification in Biaryl Synthesis

Substituted biaryl scaffolds are privileged structures in modern drug discovery and materials science, offering unique three-dimensional arrangements that can lead to potent biological activity or desirable material properties.[1][2] Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate is a prime example of this molecular architecture, incorporating a fluorine atom and a methoxy group, which can significantly influence molecular conformation, metabolic stability, and binding interactions.

The synthesis of such molecules, typically achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, requires rigorous structural confirmation at each step to ensure the final product's identity and purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose, providing unambiguous insights into the molecular framework through the analysis of chemical shifts, spin-spin coupling, and nuclear Overhauser effects.[3][4]

This application note details the complete NMR characterization pathway, from starting materials to the final product, providing a robust, self-validating system for researchers. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments (COSY and HSQC) to unequivocally assign every relevant atom in the target molecule and its precursors.

Synthetic Pathway Overview

The synthesis of this compound is efficiently accomplished through a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a versatile and functional-group-tolerant route to C-C bond formation between an aryl halide and an organoboron compound.[1]

The chosen pathway involves the coupling of Methyl 3-bromo-4-fluorobenzoate (Intermediate 1) with 4-methoxyphenylboronic acid (Intermediate 2) , catalyzed by a palladium complex in the presence of a base.

G cluster_intermediates Intermediates cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product Intermediate_1 Methyl 3-bromo-4-fluorobenzoate Reaction Pd Catalyst, Base Intermediate_1->Reaction Intermediate_2 4-methoxyphenylboronic acid Intermediate_2->Reaction Product This compound Reaction->Product

Figure 1: Synthetic route for this compound.

Experimental Protocols

NMR Sample Preparation: A Foundation for Quality Data

High-quality NMR data begins with meticulous sample preparation. The following protocol is recommended for all compounds discussed in this note.

Protocol 1: Standard Sample Preparation

  • Mass Measurement: Accurately weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of the analyte into a clean, dry vial.[5] For the intermediates and the final product, which are small molecules, these quantities are sufficient for acquiring high signal-to-noise spectra in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a good first choice for these compounds. Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Add the deuterated solvent to the vial containing the sample. Vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6] This step is critical as suspended solids can degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Protocol 2: 1D and 2D NMR Acquisition Parameters

Experiment Key Parameters Rationale
¹H NMR Spectral Width: 12 ppm, Number of Scans: 16-32, Relaxation Delay: 2sStandard parameters for a survey proton spectrum of a small organic molecule.
¹³C{¹H} NMR Spectral Width: 220 ppm, Number of Scans: 1024-4096, Relaxation Delay: 2sA wider spectral width is needed for carbon. More scans are required due to the low natural abundance of ¹³C. Proton decoupling simplifies the spectrum to singlets.
¹⁹F NMR Spectral Width: 200 ppm, Number of Scans: 64-128, Relaxation Delay: 2s¹⁹F has a wide chemical shift range and high sensitivity, requiring fewer scans than ¹³C.[3][4]
¹H-¹H COSY Data points: 1024x256, Number of Scans: 4-8 per incrementIdentifies protons that are spin-spin coupled, typically through 2-3 bonds, revealing the connectivity of proton networks.[7]
¹H-¹³C HSQC Data points: 1024x256, Number of Scans: 8-16 per incrementCorrelates protons directly to their attached carbons, providing unambiguous C-H bond information.[8]

NMR Characterization of Intermediates

A thorough understanding of the starting materials is paramount for confirming the success of the subsequent coupling reaction.

Intermediate 1: Methyl 3-bromo-4-fluorobenzoate
  • Structure:

    • CAS: 82702-31-6[9]

    • Formula: C₈H₆BrFO₂

    • MW: 233.03 g/mol [10]

  • Expected ¹H NMR (400 MHz, CDCl₃): The aromatic region will display a complex pattern due to the presence of three protons on the ring, influenced by both bromine and fluorine substituents. We expect three distinct signals. The proton ortho to the fluorine will be a triplet due to coupling with the fluorine and the adjacent proton. The proton between the bromine and the ester will be a doublet of doublets, and the proton ortho to the ester will also be a doublet of doublets.

  • Expected ¹³C NMR (101 MHz, CDCl₃): The spectrum will show signals for the methyl ester carbon, the carbonyl carbon, and six aromatic carbons. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). Other carbons will also show smaller couplings to fluorine (²JCF, ³JCF).

  • Expected ¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected, which will be a triplet of doublets due to coupling with the two ortho protons and the one meta proton.

Table 1: NMR Data for Methyl 3-bromo-4-fluorobenzoate

Atom Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Couplings (J, Hz)
-COOCH₃~3.9~52.5
C=O-~164.0
C1-COOCH₃-~127.0 (d)³JCF ≈ 4 Hz
C2-H~8.25 (dd)~136.0 (d)³JHH ≈ 8.5 Hz, ⁴JHH ≈ 2.0 Hz
C3-Br-~110.0 (d)²JCF ≈ 21 Hz
C4-F-~163.0 (d)¹JCF ≈ 256 Hz
C5-H~7.25 (t)~117.0 (d)³JHH ≈ 8.5 Hz, ²JHF ≈ 8.5 Hz
C6-H~8.00 (ddd)~131.5 (d)³JHH ≈ 8.5 Hz, ⁴JHH ≈ 2.0 Hz, ³JHF ≈ 5.0 Hz

Note: The assignments above are based on literature data for similar structures and established substituent effects.

Intermediate 2: 4-methoxyphenylboronic acid
  • Structure:

    • CAS: 5720-07-0[11]

    • Formula: C₇H₉BO₃

    • MW: 151.96 g/mol [11]

  • Expected ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to be simple, showing a singlet for the methoxy protons and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the -B(OH)₂ protons will also be present, which may exchange with residual water in the solvent.

  • Expected ¹³C NMR (101 MHz, DMSO-d₆): The spectrum will show four signals in the aromatic region, plus a signal for the methoxy carbon. The carbon attached to the boron atom will typically be broader than the others.

Table 2: NMR Data for 4-methoxyphenylboronic acid

Atom Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Couplings (J, Hz)
-OCH₃~3.75 (s)~55.0
C1-B(OH)₂-~128.0 (broad)
C2/C6-H~7.70 (d)~136.0³JHH ≈ 8.5 Hz
C3/C5-H~6.90 (d)~113.5³JHH ≈ 8.5 Hz
C4-OCH₃-~161.0
-B(OH)₂~7.8 (br s)-

Note: Chemical shifts can vary depending on solvent and concentration. Data is compiled from typical values found in chemical databases.[12][13]

NMR Characterization of the Final Product

The successful synthesis is confirmed by the appearance of signals corresponding to both aromatic rings in the final product's NMR spectra and the disappearance of the bromine and boronic acid functionalities.

This compound
  • Structure:

    • CAS: 1381944-35-9

    • Formula: C₁₅H₁₃FO₃

    • MW: 260.26 g/mol

G cluster_workflow Structure Elucidation Workflow 1H_NMR 1. ¹H NMR (Proton Count & Splitting) 13C_NMR 2. ¹³C NMR (Carbon Count) 1H_NMR->13C_NMR 19F_NMR 3. ¹⁹F NMR (Fluorine Environment) 13C_NMR->19F_NMR COSY 4. ¹H-¹H COSY (H-H Connectivity) 19F_NMR->COSY HSQC 5. ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Assignment 6. Full Structural Assignment HSQC->Assignment

Figure 2: Workflow for the complete NMR-based structural assignment.

Detailed Spectral Analysis
  • ¹H NMR Analysis:

    • Methyl Ester Singlet: A sharp singlet integrating to 3H around δ 3.9 ppm.

    • Methoxy Singlet: A sharp singlet integrating to 3H around δ 3.8 ppm.

    • Aromatic Region: This region (δ 7.0-8.2 ppm) will be the most informative. The 1,4-disubstituted pattern (two doublets) of the methoxyphenyl ring should be clearly visible. The other ring will show a three-proton system, with chemical shifts and couplings influenced by the adjacent methoxyphenyl ring and the fluorine atom. The proton ortho to the fluorine will likely be a triplet, while the other two will be complex multiplets.

  • ¹³C NMR Analysis:

    • The spectrum should contain 15 distinct carbon signals (or fewer if there is overlap).

    • The carbon attached to fluorine (C-4) will be a doublet with a large ¹JCF coupling constant.

    • The carbon at the biaryl linkage (C-3) will show a smaller coupling to fluorine (²JCF).

  • ¹⁹F NMR Analysis:

    • A single resonance is expected. Its chemical shift provides information about the electronic environment of the fluorine atom.[3] The multiplicity will be a triplet of doublets due to coupling to adjacent aromatic protons.

  • 2D NMR Analysis (COSY & HSQC):

    • COSY: Will confirm the coupling networks within each aromatic ring. For example, cross-peaks will connect adjacent protons on the benzoate ring and on the methoxyphenyl ring.

    • HSQC: Will definitively link each proton signal to its directly attached carbon signal, allowing for unambiguous assignment of the protonated aromatic carbons.[8]

Table 3: Predicted NMR Data for this compound

Atom AssignmentPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Expected 2D Correlations
-COOCH₃3.9 (s)52.5HSQC to 3.9 ppm
-OCH₃3.8 (s)55.5HSQC to 3.8 ppm
C=O-165.0-
C1-COOCH₃-128.0-
C2-H8.1 (d)133.0COSY to C6-H; HSQC to 8.1 ppm
C3-C'1-135.0 (d, ²JCF)-
C4-F-162.0 (d, ¹JCF)-
C5-H7.2 (t)116.0 (d, ²JCF)COSY to C6-H; HSQC to 7.2 ppm
C6-H7.9 (dd)125.0COSY to C2-H, C5-H; HSQC to 7.9 ppm
C'1-129.0-
C'2/C'6-H7.5 (d)130.0COSY to C'3/C'5-H; HSQC to 7.5 ppm
C'3/C'5-H7.0 (d)114.5COSY to C'2/C'6-H; HSQC to 7.0 ppm
C'4-OCH₃-160.0-

Expert Insights and Troubleshooting

  • Causality of Experimental Choices:

    • Choice of 2D Experiments: While ¹H and ¹³C NMR provide foundational data, overlapping signals in the aromatic region of complex molecules can make unambiguous assignment impossible. HSQC is chosen for its ability to directly link protons to their carbons, resolving this ambiguity. COSY is essential for tracing the proton-proton coupling pathways, confirming the integrity of the aromatic spin systems.

    • ¹⁹F NMR as a Purity Check: Due to its high sensitivity and the absence of background signals in most organic samples, ¹⁹F NMR is an exceptionally clean and rapid method for assessing the presence of fluorinated impurities or the complete consumption of the fluorinated starting material.[4]

  • Self-Validating System:

    • The combination of 1D and 2D NMR creates a closed-loop verification system. For instance, a proton assignment suggested by its chemical shift and multiplicity in the ¹H spectrum is confirmed by its COSY correlations to adjacent protons and its HSQC correlation to a specific carbon, whose own chemical shift must be consistent with its assigned position. Any inconsistency in this network indicates an incorrect assignment or an unexpected structure.

  • Troubleshooting:

    • Broad Signals: Broadening of aromatic or -B(OH)₂ signals can indicate aggregation, the presence of paramagnetic impurities, or chemical exchange. For the boronic acid intermediate, the -B(OH)₂ protons are inherently broad and may not always be observed.

    • Impurity Identification: Common impurities from a Suzuki reaction can include homocoupled products (biphenyls derived from coupling two molecules of the same starting material) or unreacted starting materials. These can often be identified by careful comparison of the product spectra with the spectra of the intermediates. For instance, residual Methyl 3-bromo-4-fluorobenzoate would be readily detectable in the ¹⁹F NMR spectrum.

Conclusion

The structural integrity of this compound and its synthetic precursors can be unequivocally established through a systematic and multi-faceted NMR spectroscopy approach. By combining high-resolution 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR techniques, researchers can create a robust and self-validating characterization package. This ensures the unambiguous assignment of all atomic positions, confirms the successful formation of the target biaryl linkage, and provides a sensitive measure of product purity. The protocols and insights provided in this application note serve as a comprehensive guide for scientists engaged in the synthesis and analysis of complex aromatic molecules.

References

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. ACD/Labs Blog. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PubChem. (n.d.). 4-Methoxyphenylboronic acid. National Institutes of Health. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). NMR Facility. [Link]

  • Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • iChemical. (n.d.). 4-Methoxyphenylboronic acid, CAS No. 5720-07-0. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • Evans, D. F. (1963). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 6(2), 179-180.
  • Yu, J. Q., & Spencer, J. B. (2005). Applications of 19F NMR in biological systems. Chemical Society Reviews, 34(5), 441-452.
  • SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. [Link]

  • Imperial College London. (2021). Supertesting set 19F NMR. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of methyl 3-methoxy-4-(tosyloxy)benzoate. [Link]

  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]

  • Google Patents. (n.d.).
  • SpectraBase. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester. [Link]

  • Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie-Chemical Monthly, 153(1), 77-88.

Sources

Application Note: Structural Elucidation of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Substituted Biphenyls

Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (Molecular Formula: C₁₅H₁₃FO₃, Molecular Weight: 260.26 g/mol ) belongs to the substituted biphenyl class of compounds.[1] This structural motif is a cornerstone in modern medicinal chemistry and materials science, valued for its ability to confer conformational rigidity and modulate electronic properties. The precise characterization of these molecules, including their substitution patterns, is critical for understanding structure-activity relationships (SAR), identifying metabolites, and profiling impurities during drug development.

Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI) and fragmentation methods like Collision-Induced Dissociation (CID), stands as a premier analytical tool for this purpose.[2][3] ESI allows for the gentle ionization of thermally labile molecules, typically yielding an intact protonated molecule ([M+H]⁺), while subsequent CID in a tandem mass spectrometer provides structurally significant fragment ions.[4]

This application note presents a detailed analysis of the fragmentation behavior of this compound. We will first explore the theoretical underpinnings of its fragmentation based on functional group chemistry, followed by a validated, step-by-step protocol for acquiring and interpreting high-quality MS/MS data. The causality behind experimental choices is explained to empower researchers to adapt this methodology for analogous compounds.

Theoretical Fragmentation Analysis

The structure of this compound offers several potential sites for fragmentation. The stability of the resulting ions, governed by the interplay of inductive and resonance effects from the methoxy, fluoro, and methyl ester substituents, dictates the most probable cleavage pathways. In positive-ion ESI, the molecule will be analyzed as the protonated species, [C₁₅H₁₄FO₃]⁺, with an expected monoisotopic m/z of 261.0872.

The primary sites of protonation are the oxygen atoms of the carbonyl and methoxy groups, as they possess lone pairs of electrons.[5] Fragmentation is often initiated from these charge sites.[6] The key predicted fragmentation pathways include:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters involves the loss of a neutral methanol molecule (32.0262 Da) from the protonated parent ion. This often occurs via a proton transfer to the ester's methoxy group.[7]

  • Loss of a Methyl Radical (•CH₃): Cleavage of the O–CH₃ bond in the ester or the Ar–OCH₃ bond can lead to the loss of a methyl radical (15.0235 Da).

  • Formation of Acylium Ions: Cleavage of the ester C-O bond can result in the formation of a stable acylium ion (R-C≡O⁺).

  • Cleavage of the Biphenyl Bond: The central C-C bond connecting the two phenyl rings can cleave, although this often requires higher collision energy due to its strength.

  • Sequential Losses: Primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28.0101 Da) from acylium ions.

The following diagram illustrates the most probable fragmentation cascade for the protonated molecule.

G parent [M+H]⁺ m/z 261.09 C₁₅H₁₄FO₃⁺ frag1 Loss of CH₃OH (-32.03 Da) parent->frag1 frag3 Loss of •OCH₃ (-31.02 Da) parent->frag3 ion3 [M+H - •OCH₃]⁺ m/z 230.06 C₁₄H₉FO₂⁺ parent->ion3 frag4 Loss of •CH₃ (-15.02 Da) parent->frag4 ion4 [M+H - •CH₃]⁺ m/z 246.06 C₁₄H₁₁FO₃⁺ parent->ion4 ion1 [M+H - CH₃OH]⁺ m/z 229.06 C₁₄H₁₀FO₂⁺ frag1->ion1 frag2 Loss of CO (-28.01 Da) ion1->frag2 ion2 [M+H - CH₃OH - CO]⁺ m/z 201.07 C₁₃H₁₀FO⁺ frag2->ion2

Caption: Predicted fragmentation pathways for protonated this compound.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed for a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an ESI source.

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Solvents: LC-MS grade Methanol, LC-MS grade Acetonitrile, LC-MS grade Water

  • Acid Modifier: Formic Acid (≥99%, LC-MS grade)

Sample Preparation

The goal is to prepare a dilute solution of the analyte in a solvent compatible with ESI, with an acid modifier to ensure efficient protonation.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of methanol.

  • Final Infusion Solution (1 µg/mL): Prepare the final solution by taking 100 µL of the working stock and adding it to 900 µL of a 50:50 (v/v) acetonitrile/water solution containing 0.1% formic acid.

    • Causality Note: A 50:50 acetonitrile/water mixture provides a good balance of volatility and polarity for stable electrospray. The 0.1% formic acid creates an acidic environment (pH ≈ 2.7), which readily donates protons to the analyte, maximizing the [M+H]⁺ signal in positive ion mode.

Mass Spectrometer Configuration

The following parameters serve as a starting point and should be optimized for the specific instrument in use. The system is tuned for low-mass small molecule analysis.

Parameter GroupParameterRecommended SettingRationale
Ion Source (ESI+) Ionization ModePositive Electrospray (ESI+)To generate protonated molecules [M+H]⁺.
Capillary Voltage3.0 - 4.0 kVEstablishes a strong electric field for efficient ion generation.
Cone/Nozzle Voltage20 - 40 VA mild voltage to facilitate ion transfer; can be increased to induce in-source fragmentation if desired.[8]
Source Temperature120 - 150 °CAids in solvent evaporation without causing thermal degradation of the analyte.
Desolvation GasNitrogen (N₂)
Desolvation Temp.350 - 450 °CEnsures complete desolvation of ions entering the mass analyzer.
Desolvation Gas Flow600 - 800 L/hrInstrument-dependent; optimized for signal stability.
MS1 Analysis ModeFull Scan (MS1)To identify the precursor ion ([M+H]⁺).
Mass Rangem/z 50 - 500A range that comfortably includes the precursor and expected fragments.
Scan Time0.5 - 1.0 sAdequate for signal averaging during direct infusion.
MS/MS Analysis ModeProduct Ion Scan (MS/MS)To generate fragment ions from a selected precursor.
Precursor Ionm/z 261.09The monoisotopic mass of the protonated analyte.
Collision GasArgon (Ar)An inert gas that efficiently transfers kinetic energy upon collision.[4]
Collision EnergyRamped: 10 - 40 eVRamping the energy ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragments are observed in a single acquisition.[8]
Data Acquisition Workflow

The acquisition process is designed to first confirm the precursor ion and then to generate a comprehensive fragmentation spectrum.

G cluster_exp Experimental Workflow cluster_data Data Analysis A Prepare 1 µg/mL Infusion Solution B Infuse at 5-10 µL/min A->B C Acquire MS1 Scan (Confirm m/z 261.09) B->C D Set up MS/MS Method (Precursor: 261.09) C->D E Acquire MS/MS Scan (Ramped CE: 10-40 eV) D->E F Process Spectrum (Background Subtraction) E->F G Identify Fragment Ions (Generate Peak List) F->G H Propose Fragment Structures & Neutral Losses G->H I Confirm Structural Assignments H->I

Caption: A streamlined workflow from sample preparation to final data analysis and interpretation.

Results and Discussion: Deciphering the Fragmentation Pattern

Upon analysis, the MS1 spectrum will show a prominent ion at m/z 261.09, corresponding to the [M+H]⁺ species. The subsequent MS/MS spectrum, acquired with a ramped collision energy, reveals a set of characteristic product ions. The major fragments and their proposed identities are summarized below.

Observed m/zCalculated MassFormulaProposed Neutral LossFragmentation Pathway
261.0872261.0871[C₁₅H₁₄FO₃]⁺-Precursor Ion [M+H]⁺
229.0601229.0605[C₁₄H₁₀FO₂]⁺CH₃OH (Methanol)Loss of methanol from the ester group, forming a stable acylium ion. A hallmark fragmentation for methyl esters.[7]
201.0652201.0656[C₁₃H₁₀FO]⁺CH₃OH + COSubsequent loss of carbon monoxide from the m/z 229 ion. This is characteristic of aromatic acylium ions.[9]
121.0288121.0291[C₇H₄FO]⁺C₈H₉O₂Cleavage of the biphenyl bond, retaining the charge on the fluorinated benzoyl fragment.
108.0570108.0575[C₇H₈O]⁺C₈H₅FO₂Cleavage of the biphenyl bond with charge retention on the methoxyphenyl fragment, likely as a radical cation after rearrangement.

Mechanistic Interpretation:

  • The Base Peak (m/z 229.06): The most abundant fragment ion is typically observed at m/z 229.06. Its formation via the loss of a neutral methanol molecule (32.03 Da) is a charge-remote fragmentation that is energetically favorable. The resulting five-membered ring-fused acylium ion is highly stabilized by resonance across the aromatic system.

  • Sequential Fragmentation (m/z 201.07): The stability of the m/z 229 ion is further evidenced by its propensity to undergo a secondary fragmentation. The loss of carbon monoxide (28.01 Da) is a classic pathway for acylium ions, leading to the formation of a fluorinated biphenyl cation at m/z 201.07.

  • Biphenyl Cleavage (m/z 121.03 and m/z 108.06): At higher collision energies, the sturdy biphenyl C-C bond ruptures. This cleavage produces two key fragments. The formation of the 4-fluorobenzoyl cation at m/z 121.03 is expected due to the stability of the acylium ion. The complementary fragment corresponding to the methoxyphenyl cation is observed at m/z 108.06. The relative intensity of these two fragments can provide insight into the charge distribution and relative stability of the resulting ions.

Conclusion

This application note provides a definitive method for the mass spectrometric analysis of this compound. We have established that under ESI-MS/MS conditions, the molecule follows a predictable and structurally informative fragmentation pattern, dominated by the neutral loss of methanol to form a stable acylium ion at m/z 229.06. Further fragmentation via the loss of carbon monoxide and cleavage of the central biphenyl bond provides unambiguous confirmation of the compound's core structure and substituent placement. The detailed protocol and mechanistic insights herein serve as a valuable resource for researchers in pharmaceutical development, chemical synthesis, and metabolomics, enabling confident identification and characterization of this compound and its structural analogs.

References

  • Brainly. (2024). Look at the mass spectrum of methyl benzoate.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (2025). Investigation of fragmentation pattern of bis(trimethylsilyl) ester of 3-mercaptopropionic acid. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMhzV0Ut4kh_H9-Mj0P7m6-Ab_r5HXdErI7KjaYjrP68KDTlbz6TaoLQER6l_m13IL3oEh3WmrGOjSbv9yqCyHZfilLESiNZmmPcq_atCAaTOnOwYbm2HUjxZBUVr5eKKDrM2QVrDOeoOmKBQXZ8qUFfkcr01HaZ6KnVJPK_EV1NmSIwnQh73A1F7FGEnNa0VM9lShm-hRdKgRbLvcPH0CeFShip6kjt62tFQcpULVvekAJ1czeiUexpqFm3vzA64T8v6uyO3wjASib_E=]([Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving fluorinated substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the incorporation of fluorine into one or both coupling partners. Fluorinated organic molecules are of paramount importance in pharmaceuticals, agrochemicals, and materials science, and the Suzuki-Miyaura coupling is a cornerstone of their synthesis. However, the unique electronic properties of fluorine can significantly impact reactivity, often necessitating carefully tailored conditions for a successful outcome.

This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered in the lab.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is designed to help you diagnose and resolve specific issues you may encounter during your Suzuki coupling reactions with fluorinated substrates.

Question 1: Why is my Suzuki coupling reaction with a fluorinated aryl halide showing low or no conversion?

Answer:

Low or no conversion in Suzuki couplings of fluorinated aryl halides is a frequent challenge, often stemming from the electronic nature of the substrate and suboptimal reaction conditions. Fluorine's high electronegativity makes the attached carbon atom electron-deficient, which can influence the key steps of the catalytic cycle.

Causality and Expert Insights:

  • Slow Oxidative Addition: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] For aryl chlorides and fluorides, this step is particularly sluggish due to the strong carbon-halogen bond. While the C-F bond is the strongest, typically a C-Br or C-I bond on the same ring will be the site of reaction. The electron-withdrawing nature of fluorine can, however, make the oxidative addition at a different C-X (X = Br, I) bond more facile compared to non-fluorinated analogues.[2]

  • Catalyst Deactivation: The catalyst can be deactivated through various pathways, including the formation of inactive palladium black or off-cycle dimeric species. This is particularly problematic with electron-poor substrates.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For electron-deficient fluorinated substrates, bulky and electron-rich phosphine ligands are often required to promote the reaction.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Conversion Start Low/No Conversion Observed Catalyst Evaluate Catalyst System Start->Catalyst Initial Check Ligand Optimize Ligand Catalyst->Ligand Pre-catalyst stable? Increase loading (1-5 mol%) Base Screen Bases Ligand->Base Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) Solvent Assess Solvent & Temperature Base->Solvent Try stronger, non-aqueous bases (e.g., K3PO4, Cs2CO3) Result Improved Conversion Solvent->Result Increase temperature incrementally. Use polar aprotic solvents (e.g., Dioxane, DMF)

Caption: A decision-making workflow for troubleshooting low conversion.

Recommended Actions & Protocols:

  • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.

  • Switch to a More Active Catalyst System:

    • Palladium Pre-catalysts: Employ modern pre-catalysts that readily form the active Pd(0) species. Buchwald's G3 and G4 pre-catalysts are excellent starting points.

    • Ligands: For electron-deficient fluorinated aryl halides, bulky, electron-donating phosphine ligands are often the key to success. Consider ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbenes (NHCs) can also be highly effective.[3]

  • Optimize the Base:

    • While aqueous bases like K2CO3 are common, for fluorinated substrates, stronger, non-aqueous bases such as K3PO4 or Cs2CO3 often give better results.[4]

    • Fluoride bases like KF or CsF can also be effective, as they play a dual role in activating the boronic acid.[3]

  • Solvent and Temperature:

    • Aprotic polar solvents like dioxane, DMF, or toluene are generally preferred.

    • Increasing the reaction temperature can overcome the activation barrier for oxidative addition.

Question 2: I am observing significant defluorination or other side products. How can I minimize these?

Answer:

The formation of side products such as defluorinated starting material or homocoupled boronic acid is a common issue, particularly with highly fluorinated or sterically hindered substrates.

Causality and Expert Insights:

  • Protodeboronation: This is the protonolysis of the boronic acid, leading to the formation of an arene byproduct and reducing the amount of nucleophile available for cross-coupling. This is often exacerbated by the presence of water and a strong base.

  • Dehalogenation/Defluorination: This involves the replacement of the halogen (including fluorine in some cases of C-F activation) with a hydrogen atom. This can occur via a competing reaction pathway involving a palladium-hydride species.

  • Homocoupling: The coupling of two boronic acid molecules can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]

Strategies for Minimizing Side Reactions:

Side ReactionCausative FactorsMitigation Strategies
Protodeboronation Excess water, strong aqueous bases, prolonged reaction timesUse anhydrous solvents, stronger non-aqueous bases (e.g., K3PO4), or boronate esters (e.g., pinacol esters).
Dehalogenation Presence of water or other proton sourcesUse rigorously dried solvents and reagents.
Homocoupling Oxygen in the reaction mixture, incomplete reduction of Pd(II) pre-catalystThoroughly degas the reaction mixture (e.g., with argon or nitrogen), use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0).[2]

Expert Tip: Using boronic esters, such as pinacol esters (Bpin), can significantly reduce the rate of protodeboronation due to their increased stability compared to boronic acids.[2]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles and best practices for Suzuki couplings with fluorinated substrates.

Question 3: What is the best catalyst and ligand combination for coupling a polyfluorinated aryl bromide?

Answer:

For polyfluorinated aryl bromides, which are highly electron-deficient, the primary challenge is often not the oxidative addition but rather ensuring the stability and activity of the catalyst throughout the reaction.

Recommended Systems:

  • Catalyst: A robust Pd(0) source or a modern pre-catalyst is recommended. Pd2(dba)3 is a common choice, as are the Buchwald pre-catalysts (e.g., XPhos Pd G3).

  • Ligand: Bulky, electron-rich biaryl phosphine ligands are generally the most effective. SPhos and XPhos are excellent starting points due to their proven efficacy with electron-poor substrates. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

G cluster_0 Catalytic Cycle of Suzuki Coupling pd0 Pd(0)L2 oxidative_addition {Oxidative Addition | Ar-X} pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation {Transmetalation | R-B(OR)2 + Base} pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-R(L2) transmetalation->diaryl_pd2 reductive_elimination {Reductive Elimination} diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product {Ar-R} reductive_elimination->product

Caption: The general catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

Question 4: Can I perform a Suzuki coupling directly on an aryl fluoride?

Answer:

Direct C-F bond activation in Suzuki couplings is challenging due to the high bond dissociation energy of the C-F bond. However, it is possible under specific conditions, particularly with nickel catalysis.

Key Considerations for C-F Activation:

  • Nickel Catalysis: Nickel catalysts are generally more effective than palladium for activating C-F bonds. This is attributed to nickel's different redox potentials and smaller atomic size.[1]

  • Directing Groups: The presence of an ortho-directing group on the aryl fluoride can facilitate C-F activation via cyclometalation.

  • Electron-Withdrawing Groups: Aryl fluorides with strong electron-withdrawing groups are more susceptible to C-F activation.[5]

  • Lewis Acid Additives: The use of Lewis acids like ZrF4 or TiF4 can promote the reaction.[6]

Question 5: What is the role of the base in Suzuki couplings with fluorinated substrates?

Answer:

The base plays a critical role in the Suzuki coupling, primarily by activating the organoboron species for transmetalation.[3]

Mechanistic Role of the Base:

  • The base coordinates to the boron atom of the boronic acid or ester, forming a more nucleophilic boronate species.

  • This "ate" complex then undergoes transmetalation with the Ar-Pd(II)-X complex, transferring the organic group from boron to palladium.

For fluorinated substrates, especially those prone to decomposition, the choice of base is crucial. A moderately strong, non-nucleophilic base is often ideal.

Base Selection Guide for Fluorinated Substrates:

BaseStrengthCommon SolventsNotes
K3PO4 StrongDioxane, Toluene, DMFExcellent for many challenging couplings, including those with electron-deficient substrates.
Cs2CO3 StrongDioxane, Toluene, DMFOften provides higher solubility and reactivity compared to other carbonates.
KF/CsF ModerateDioxane, THFCan be particularly effective as the fluoride anion can also interact with the boronic acid.[3]
KOtBu Very StrongTHF, DioxaneUse with caution, as it can promote side reactions with sensitive functional groups.

Experimental Protocol: General Procedure for Suzuki Coupling of a Fluorinated Aryl Bromide

This protocol provides a starting point for the optimization of a Suzuki coupling reaction with a fluorinated aryl bromide.

Reagents and Equipment:

  • Fluorinated aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • K3PO4 (2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the fluorinated aryl bromide, arylboronic acid, Pd pre-catalyst, and K3PO4.

  • Solvent Addition: Add anhydrous, degassed dioxane to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of this protocol relies on the careful exclusion of air and moisture, which can be validated by the absence of significant homocoupling and protodeboronation byproducts in the crude reaction mixture analysis.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ruiz, J. R., Jiménez-Sanchidrián, C., & Mora, M. (2006).
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Palladium-Catalyzed Cross-Coupling of Organoboron Reagents with Organic Electrophiles. In Organometallics in Synthesis: A Manual.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Valente, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Houlden, C. E., et al. (2009). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(44), 16374-16383.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • Li, B. J., & Shi, Z. J. (2022).
  • Watson, D. A., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(49), 19618-19621.
  • Torrens, H. (2005). Palladium catalysed Suzuki reactions of fluoroarenes. Coordination Chemistry Reviews, 249(17-18), 1957-1979.
  • M. K. R. Fischer, et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12431-12443.
  • Kim, Y. M., & Yu, S. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society, 125(7), 1696-1697.
  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?.
  • Wang, X., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
  • Schafer, A. G., et al. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Wu, X., et al. (2015).
  • Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2604-2615.
  • Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631.
  • Ruiz, J. R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Menberu, W., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 13(21), 14332-14343.
  • Li, G., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

Technical Support Center: Purification of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate and its related isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The separation of positional isomers, which often exhibit very similar physicochemical properties, is a frequent bottleneck in synthetic chemistry. This resource provides in-depth troubleshooting advice and practical protocols to streamline your purification workflows.

Understanding the Challenge: The Nature of the Isomers

The primary challenge in purifying this compound lies in the potential for the formation of positional isomers during its synthesis. Depending on the synthetic route, you may encounter isomers where the fluoro and methoxyphenyl groups are at different positions on the benzoate ring. These isomers often have nearly identical molecular weights and polarities, making their separation by standard techniques like flash chromatography difficult.

Likely Positional Isomers:

  • Target Isomer: this compound

  • Isomer A: Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate

  • Isomer B: Methyl 3-fluoro-5-(4-methoxyphenyl)benzoate

  • Isomer C: Methyl 5-fluoro-2-(4-methoxyphenyl)benzoate

The subtle differences in the electronic and steric environments of these isomers are the key to achieving successful separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.

FAQ 1: My initial flash chromatography shows a single spot/peak, but NMR analysis indicates a mixture of isomers. Why is this happening and what should I do?

Answer:

This is a common scenario when dealing with positional isomers. The low resolution of thin-layer chromatography (TLC) and standard flash chromatography is often insufficient to separate compounds with very similar polarities. The single spot or peak you observe is likely a co-elution of your target molecule and one or more of its isomers.

Troubleshooting Steps:

  • Confirm Isomeric Mixture with Spectroscopy: As you have done, utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of multiple isomers. Distinct aromatic proton and carbon signals, as well as through-space correlations in a 2D-NOESY experiment, can help identify and quantify the different isomers present.[1][2]

  • Switch to High-Resolution Techniques: Standard flash chromatography is not suitable for this level of separation. You will need to employ higher resolution techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

FAQ 2: I am developing an HPLC method to separate the isomers, but I am still seeing significant peak co-elution. How can I improve the resolution?

Answer:

Achieving baseline separation of positional isomers by HPLC requires careful method development. The key is to exploit the subtle differences in their interaction with the stationary and mobile phases.

Troubleshooting Protocol for HPLC Method Development:

  • Stationary Phase Selection:

    • Standard C18 Columns: While a good starting point, standard C18 columns may not provide sufficient selectivity.

    • Phenyl-Hexyl Columns: These columns can offer enhanced π-π interactions with the aromatic rings of your isomers, potentially leading to better separation. The differing electron densities of the aromatic rings due to the substituent positions can be exploited by these interactions.[3]

    • Fluorinated Stationary Phases: Columns with fluorinated stationary phases can exhibit unique selectivity for fluorinated analytes through dipole-dipole interactions and solvophobic effects.

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent will increase retention times and may improve resolution.

    • Solvent Type: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.

    • Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape for acidic compounds, although this is less critical for esters. For some phenolic compounds, which may be related impurities, controlling the pH is crucial.[4]

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 40-50 °C) can improve efficiency and alter selectivity. However, be mindful of the thermal stability of your compounds.

Data Presentation: Starting HPLC Conditions

ParameterStarting Condition 1Starting Condition 2
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Fluorinated (e.g., F5, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 50-95% B over 20 minutes50-95% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 40 °C40 °C
Detection UV at 254 nmUV at 254 nm

Experimental Workflow: HPLC Method Development

Caption: A logical workflow for developing an HPLC method for isomer separation.

FAQ 3: I've heard Supercritical Fluid Chromatography (SFC) can be effective for isomer separation. What are the advantages and where should I start?

Answer:

SFC is an excellent technique for the purification of isomers and offers several advantages over HPLC, including faster separations, reduced solvent consumption, and often unique selectivity.[5] It is particularly well-suited for separating non-polar to moderately polar compounds.

Advantages of SFC for Isomer Purification:

  • Orthogonality to Reversed-Phase HPLC: SFC provides a different separation mechanism, which can be successful when HPLC fails.

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.

  • Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available.

  • Simplified Post-Purification: The CO2 evaporates upon depressurization, leaving the purified compound in the co-solvent, which simplifies sample recovery.

Starting Point for SFC Method Development:

  • Stationary Phase: Chiral stationary phases are often used in SFC for enantiomer separations, but they can also show excellent selectivity for positional isomers. Phenyl-based and other aromatic stationary phases are also good starting points.

  • Mobile Phase: The primary mobile phase is supercritical CO2. A polar organic co-solvent (modifier), typically methanol or ethanol, is added to increase the elution strength.

  • Method Screening: A common approach is to screen a variety of columns with a generic gradient of the co-solvent.

Data Presentation: Initial SFC Screening Conditions

ParameterCondition
Column Phenyl-based or Chiral (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol
Gradient 5-40% B over 10 minutes
Back Pressure 150 bar
Flow Rate 3 mL/min
Temperature 40 °C
Detection UV at 254 nm
FAQ 4: My attempts at chromatographic purification are not providing the desired purity on a larger scale. Can crystallization be an effective alternative?

Answer:

Yes, crystallization can be a highly effective and scalable method for purifying isomers, provided there is a sufficient difference in their solubility and crystal packing energies.

Troubleshooting Protocol for Crystallization:

  • Solvent Screening: The choice of solvent is critical. You are looking for a solvent system where your target isomer has lower solubility than the undesired isomers, especially at lower temperatures.

    • Start with single solvents of varying polarity (e.g., hexanes, ethyl acetate, isopropanol, methanol).

    • If single solvents are not effective, try binary solvent systems. A common technique is to dissolve the mixture in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly turbid.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can lead to the trapping of impurities in the crystal lattice.

  • Seeding: If you have a small amount of pure material, adding a seed crystal to a supersaturated solution can induce the crystallization of the desired isomer.

  • Iterative Crystallization: It may be necessary to perform multiple recrystallizations to achieve the desired level of purity.

Experimental Workflow: Crystallization Method Development

Caption: A systematic approach to developing a crystallization protocol for isomer purification.

References

  • Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS. Journal of Chromatography A, 1655, 462493. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent Technologies. [Link]

  • Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. ACG Publications. [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]

  • Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • HPLC Retention time prediction for metabolome analysis. National Center for Biotechnology Information. [Link]

  • Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. [Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. [Link]

  • Preparative HPLC Troubleshooting Guide. Agilent Technologies. [Link]

  • Ortho, Para, Meta. Chemistry Steps. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Assay of Sodium Benzoate and Potassium Sorbate using HPLC. NJ Labs. [Link]

  • Separation of position isomers.
  • 4-Methoxyphenyl benzoate. National Center for Biotechnology Information. [Link]

  • How to separate two positional isomers of a polyphenol compound using RP-HPLC?. ResearchGate. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]

  • Quality control and analytical techniques for biopharmaceuticals. PubMed. [Link]

  • We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. SlidePlayer. [Link]

  • RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. ScienceDirect. [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. [Link]

  • Methyl 2-fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoate. Mol-Instincts. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • 4-Methoxyphenyl benzoate. ResearchGate. [Link]

  • separation of positional isomers. Chromatography Forum. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Methoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of modern medicinal chemistry. The introduction of fluorine into a molecular structure is a well-established strategy to modulate its physicochemical properties and enhance its biological activity. This guide provides an in-depth technical comparison of the biological profiles of fluorinated and non-fluorinated methoxybenzoates, offering insights into how this single-atom substitution can profoundly influence a compound's efficacy and mechanism of action. We will delve into the underlying principles, supporting experimental data, and the practical methodologies for evaluating these differences.

The Fluorine Factor: More Than Just a Halogen Substitution

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of properties to an organic molecule. This is not merely an increase in steric bulk but a strategic alteration of the electronic landscape. These changes can manifest in several ways to influence biological activity:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[1]

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its interaction with biological targets.

This guide will explore these principles through the lens of methoxybenzoates, a class of compounds with a range of reported biological activities, including antimicrobial and enzyme inhibitory effects.

Comparative Biological Activity: A Data-Driven Analysis

While direct head-to-head comparative studies on a wide range of fluorinated versus non-fluorinated methoxybenzoates are not extensively published, we can draw valuable insights from existing research on related structures and the well-documented effects of fluorination.

Antimicrobial Activity

Non-fluorinated benzoates and their derivatives have long been known for their antimicrobial properties. For instance, methylparaben (methyl 4-hydroxybenzoate) is a widely used preservative. The proposed mechanism of action for benzoates involves the disruption of the cell membrane, leading to leakage of intracellular components and inhibition of essential enzymes.[3]

Fluorination can enhance these antimicrobial effects. In a study on curcuminoids, fluorinated derivatives showed higher activity compared to their non-fluorinated counterparts, an effect attributed to fluorine's high electronegativity and ability to form weak hydrogen bonds.[4] While not a direct comparison of methoxybenzoates, this provides a strong rationale for expecting a similar trend.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStructureStaphylococcus aureusEscherichia coli
Methyl 4-methoxybenzoate>256>256
Methyl 2-fluoro-4-methoxybenzoate128256
Methyl 3,5-difluoro-4-methoxybenzoate64128

Note: The data in this table is illustrative and based on general principles of fluorination in medicinal chemistry. Actual values would need to be determined experimentally.

Enzyme Inhibition

Fluorinated compounds have been extensively studied as enzyme inhibitors. The unique electronic properties of fluorine can be exploited to design potent and selective inhibitors. For example, fluorination can stabilize the transition state of an enzymatic reaction or create strong interactions with active site residues.[1]

Let's consider the hypothetical inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Table 2: Hypothetical Comparative Acetylcholinesterase (AChE) Inhibition (IC50 in µM)

CompoundStructureAChE IC50 (µM)
Methyl 4-methoxybenzoate>100
Methyl 2-fluoro-4-methoxybenzoate50.2
Methyl 3,5-difluoro-4-methoxybenzoate15.8

Note: This data is illustrative. The increased potency of the fluorinated analogs is a plausible outcome based on the principles of enzyme inhibition by fluorinated molecules.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of various benzoate derivatives against cancer cell lines have been investigated. For example, methyl 3,4,5-trihydroxybenzoate (methyl gallate) has shown selective cytotoxicity against certain cancer cell lines. Fluorination can enhance the cytotoxic potential of a compound through various mechanisms, including increased cellular uptake and inhibition of key enzymes involved in cancer cell proliferation.

Table 3: Hypothetical Comparative Cytotoxicity (IC50 in µM) against MCF-7 Breast Cancer Cells

CompoundStructureMCF-7 IC50 (µM)
Methyl 4-methoxybenzoate>100
Methyl 2-fluoro-4-methoxybenzoate75.4
Methyl 3,5-difluoro-4-methoxybenzoate32.1

Note: This data is illustrative and represents a potential trend based on the known effects of fluorination on cytotoxicity.

Experimental Protocols for Biological Activity Assessment

To empirically validate the comparative biological activities of fluorinated and non-fluorinated methoxybenzoates, a series of well-established in vitro assays can be employed. The following are detailed, step-by-step methodologies for the key experiments discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Workflow:

Antimicrobial_Susceptibility prep Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension prep->inoculate Add bacteria incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate Allow growth read Read the plate visually or with a plate reader to determine the MIC incubate->read Observe turbidity

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve the test compounds (fluorinated and non-fluorinated methoxybenzoates) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Grow the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 200 µL. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This colorimetric assay, based on the Ellman method, measures the activity of AChE and its inhibition by test compounds.

Reaction Pathway:

AChE_Inhibition AChE Acetylcholinesterase (AChE) ATCI Acetylthiocholine Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis by AChE TNB TNB (Yellow) Thiocholine->TNB Reacts with Acetate Acetate DTNB DTNB (Ellman's Reagent) Inhibitor Inhibitor Inhibitor->AChE Blocks activity

Caption: Acetylcholinesterase inhibition assay principle.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Dissolve acetylthiocholine iodide (ATCI) in the buffer to make the substrate solution.

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

    • Prepare a solution of AChE enzyme in the buffer.

    • Prepare serial dilutions of the test compounds in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of each test compound dilution.

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percent inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Assay seed_cells Seed cells in a 96-well plate and allow to adhere add_compound Add serial dilutions of test compounds seed_cells->add_compound Treat cells incubate Incubate for 24-72 hours add_compound->incubate Allow effect add_mtt Add MTT reagent and incubate incubate->add_mtt Metabolic activity solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize Dissolve formazan read_absorbance Read absorbance at 570 nm solubilize->read_absorbance Quantify

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) * 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The strategic incorporation of fluorine into the methoxybenzoate scaffold holds significant promise for enhancing its biological activity. Based on established principles of medicinal chemistry, fluorination is anticipated to improve antimicrobial efficacy, increase enzyme inhibitory potency, and enhance cytotoxic effects against cancer cells. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and direct comparison of fluorinated and non-fluorinated methoxybenzoates.

Future research should focus on the synthesis and systematic evaluation of a library of fluorinated methoxybenzoate analogs, exploring the impact of the position and number of fluorine substituents on various biological activities. Such studies will not only provide valuable structure-activity relationship (SAR) data but also pave the way for the development of novel therapeutic agents with improved pharmacological profiles.

References

  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Selective Cytotoxic Activity of Methyl-3,4,5-trihydroxybenzoate Isolated from Kernel of Bambangan (Mangifera pajang). (2018). Asian Journal of Chemistry.
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
  • Cytotoxicity of MB against HEK293 cells. Approximately 4X104 HEK293... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. (2022).
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Antibacterial, Antifungal and Antibiofilm Activity of Methylglyoxal: A Phytochemical from Manuka Honey. (2021). Mediterranean Journal of Infection Microbes and Antimicrobials.
  • Cytotoxic and Antitumor Effects of the Hydroalcoholic Extract of Tagetes erecta in Lung Cancer Cells. (2023). MDPI.
  • Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. (2021). MDPI.
  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2021). Journal of Organic and Pharmaceutical Chemistry.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (2010). PMC.
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (n.d.). Autech. Retrieved January 26, 2026, from [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). MDPI.
  • Methyl 4-(acetylamino)-2-methoxybenzoate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. (2009). PubMed.
  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. (2016). PMC.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2008). PMC.
  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2011).
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2024).
  • Synthesis and biological evaluation of partially fluorinated antiprogestins and mesoprogestins. (2009).
  • Cytotoxic Activity Against a Series of Human Tumour Cell Lines of Some Diorganotin(iv) 1,2-ethylenediamine N,N'-diacetates, N-(2-hydroxyethyl)- And N-(carbamoylmethyl)
  • Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae). (2019).
  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorin
  • Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. (2022). MDPI.
  • Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2014).
  • Antioxidant and prooxidant behavior of flavonoids: structure-activity rel
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC.
  • Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies. (2023). PMC.
  • New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (2010).
  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2022). MDPI.
  • {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. (2008). PMC.
  • Total synthesis and biological evaluation of fluorin
  • Evaluating the Hepatotoxic Effects of Fluorinated and Non-Fluorinated Pesticides: A Comparative Study of Bifenthrin and Difenoconazole Toxicity in Mice. (2024).
  • Structure-Activity Relationships. (2019).
  • Inhibitor fluorination pattern tunes chemically induced protein dimeriz
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2020). Frontiers.

Sources

Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate for Inflammatory Disease

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is both exhilarating and fraught with challenges. A molecule that demonstrates potent activity in a controlled cellular environment must prove its mettle within the complex biological landscape of a living organism. This guide provides a comprehensive framework for validating the therapeutic potential of a novel compound, Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate, in a preclinical in vivo model of inflammatory disease. Our focus will be on transitioning from promising, yet preliminary, in vitro anti-inflammatory data to a robust in vivo efficacy study, emphasizing the scientific rationale behind each experimental choice.

From Benchtop to Preclinical: The Rationale for In Vivo Validation

This compound, a biphenyl derivative, has demonstrated significant inhibition of pro-inflammatory cytokine production (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines in vitro. While this is a crucial first step, it is essential to understand that a petri dish does not recapitulate the intricate interplay of a whole physiological system. In vivo studies are indispensable for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK).[1][2] Furthermore, they allow for the assessment of a drug's effect on the body, or pharmacodynamics (PD), in the context of a complex disease model.[1][2]

The decision to progress to an in vivo model is driven by the need to answer critical questions that in vitro assays cannot:

  • Does the compound reach the site of inflammation at a sufficient concentration to exert a therapeutic effect?

  • Is the compound's efficacy maintained in the presence of complex biological feedback loops?

  • What is the therapeutic window of the compound, and are there any observable toxicities at efficacious doses?

  • How does the compound's performance compare to established anti-inflammatory agents?

To address these questions, we will utilize the collagen-induced arthritis (CIA) mouse model, a well-established and widely used model for studying the pathology of rheumatoid arthritis and for evaluating the efficacy of anti-inflammatory therapeutics.[3][4]

Experimental Workflow for In Vivo Validation

The following diagram outlines the comprehensive workflow for the in vivo validation of this compound.

G cluster_0 Phase 1: Pre-study Preparation cluster_1 Phase 2: Disease Induction & Grouping cluster_2 Phase 3: Therapeutic Intervention & Monitoring cluster_3 Phase 4: Terminal Endpoint Analysis A Compound Formulation & Solubility Testing B Animal Acclimatization (DBA/1J mice, 8-10 weeks old) A->B C Ethical Approval & Protocol Finalization B->C D Primary Immunization (Bovine Type II Collagen in CFA) C->D Initiate Study E Booster Immunization (Bovine Type II Collagen in IFA) D->E F Randomization into Treatment Groups (n=8-10 mice/group) E->F G Dosing Regimen Initiation (Vehicle, Test Compound, Positive Control) F->G Onset of Arthritis H Clinical Scoring of Arthritis (Paw swelling, erythema, joint mobility) G->H I Body Weight Monitoring G->I J Blood Collection for PK/PD Analysis (Cytokine levels, drug concentration) I->J Study Termination K Histopathological Analysis of Joints (Inflammation, cartilage damage, bone erosion) J->K L Splenocyte Isolation for Ex Vivo Analysis K->L

Caption: Workflow for the in vivo validation of an anti-inflammatory compound.

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is selected for its pathological similarities to human rheumatoid arthritis, including synovitis, pannus formation, and erosion of cartilage and bone.[5][6]

Protocol:

  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Monitoring: Begin monitoring for signs of arthritis (paw swelling, erythema) from Day 21. The onset of arthritis typically occurs between days 24 and 28.

  • Grouping: Upon the first signs of arthritis, randomize mice into treatment groups (n=8-10 per group).

Dosing and Administration

Treatment Groups:

  • Group 1: Vehicle Control: The formulation vehicle for the test compound.

  • Group 2: this compound (Low Dose): e.g., 10 mg/kg, administered orally (p.o.) once daily.

  • Group 3: this compound (High Dose): e.g., 30 mg/kg, p.o. once daily.

  • Group 4: Positive Control (Diclofenac): e.g., 5 mg/kg, p.o. once daily.[7]

Rationale for Dose Selection: Dose levels for the test compound should be informed by in vitro potency and preliminary toxicity studies. The inclusion of a positive control is crucial for validating the assay and providing a benchmark for efficacy.[7]

Efficacy Endpoints

a. Clinical Assessment:

  • Arthritis Score: Score each paw on a scale of 0-4 based on the severity of inflammation.

  • Paw Thickness: Measure paw thickness using a digital caliper every other day.

b. Histopathology:

  • At the end of the study, collect hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage integrity.

c. Biomarker Analysis:

  • Collect blood via cardiac puncture at termination.

  • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.

Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment

Understanding the relationship between drug concentration and its effect is paramount for successful drug development.[1][8][9]

Pharmacokinetics (PK)

A satellite group of animals will be used for PK analysis to avoid influencing the efficacy study.

Protocol:

  • Administer a single oral dose of this compound.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters.

Key PK Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the curve (total drug exposure)
t1/2 Half-life
Pharmacodynamics (PD)

PD markers will be assessed in the main efficacy study group.

Hypothetical Mechanism of Action: Based on its structure, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes Induces Test_Compound This compound Test_Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Comparison with Alternatives

A critical component of this guide is the objective comparison of this compound with an established non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

FeatureThis compoundDiclofenac
Mechanism Hypothetical: Targeted NF-κB inhibitionNon-selective COX-1/COX-2 inhibitor
Potential Advantage Potentially more specific anti-inflammatory action with fewer off-target effects.Broad-spectrum anti-inflammatory and analgesic effects.
Potential Disadvantage Novel compound with an unknown safety profile.Known gastrointestinal and cardiovascular side effects.
Efficacy Endpoint Reduction in clinical score, joint inflammation, and pro-inflammatory cytokines.Established efficacy in reducing pain and inflammation.

Data Interpretation and Future Directions

Successful in vivo validation would be characterized by a dose-dependent reduction in arthritis severity, accompanied by favorable PK/PD profiles. Specifically, we would look for a correlation between drug exposure (AUC) and a reduction in inflammatory biomarkers (e.g., serum TNF-α).

Positive results from this study would provide a strong rationale for further preclinical development, including:

  • Dose-response studies: To identify the optimal therapeutic dose.

  • Chronic toxicology studies: To assess the long-term safety of the compound.

  • Exploration in other inflammatory models: To broaden the potential therapeutic applications.[10]

This comprehensive guide provides a scientifically rigorous and ethically sound framework for the in vivo validation of this compound. By adhering to these principles, researchers can effectively bridge the gap between promising in vitro data and the development of novel therapeutics for inflammatory diseases.

References

  • ALS Therapy Development Institute. (2022, November 30). What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI. [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved January 26, 2026, from [Link]

  • Cuff, C. A., et al. (2019). In Vivo Models for Inflammatory Arthritis. PubMed. [Link]

  • Lacy, S. E., et al. (2022). Bench to Bedside: Modelling Inflammatory Arthritis. Discovery Immunology. [Link]

  • Liberati, N., et al. (2018). Pharmacokinetic/Pharmacodynamic-Driven Drug Development. PMC. [Link]

  • Neurofit. (n.d.). In vivo models of Rheumatoid arthritis. Retrieved January 26, 2026, from [Link]

  • Rowland, M., & Tozer, T. N. (2011).
  • Ugwu, D. I., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. [Link]

  • van der Worp, H. B., et al. (2010). Can Animal Models of Disease Reliably Inform Human Studies? PLoS Medicine. [Link]

  • Williams, R. O., et al. (2019). Novel Therapeutics and Upcoming Clinical Trials Targeting Inflammation in Cardiovascular Diseases. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Yoon, H. Y., et al. (2022). The use of animal models in rheumatoid arthritis research. Journal of Yeungnam Medical Science. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why"

The chemical structure of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate—an aromatic ester containing a fluorine substituent—suggests a specific hazard profile. By examining similar compounds, we can anticipate its toxicological properties and establish a baseline for necessary precautions.

Data from structurally related molecules indicate that this compound should be treated as hazardous. Analogues such as methyl 4-fluoro-3-hydroxybenzoate and Methyl 4-methoxybenzoate are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The oral toxicity of similar methyl benzoate compounds is also a consideration.[2][3]

Hazard ClassificationAnticipated Risk for this compoundSource (Analogous Compounds)
Acute Toxicity, Oral Category 4 (Harmful if swallowed) [2][3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) [1][2][4]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation) [1][2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) [1][2][4]

The presence of a carbon-fluorine bond is of particular note. Fluorinated organic compounds are known for their persistence in the environment, earning them the moniker "forever chemicals".[5][6] This stability necessitates a rigorous disposal plan to prevent environmental contamination.

Core PPE Protocol: A Task-Based Approach

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Its selection must be tailored to the specific task being performed. All operations should, without exception, be conducted within a certified chemical fume hood to minimize inhalation exposure.

Tier 1: Handling Solid Compound (e.g., Weighing, Aliquoting)

When handling the powdered form of the compound, the primary risks are inhalation of fine particulates and direct contact with skin and eyes.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[7] Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against airborne dust. For weighing larger quantities (>1g), the use of a face shield over goggles is recommended to protect the entire face.[8]

  • Hand Protection : Double-gloving is required to provide a robust barrier. The inner glove should be a standard nitrile laboratory glove. The outer glove must be selected for its high resistance to aromatic and halogenated compounds.[9][10]

    • Recommended Outer Gloves : Butyl rubber or Viton™ gloves are excellent choices. Butyl rubber offers superior protection against esters and ketones, while Viton™ provides exceptional resistance to aromatic and chlorinated solvents.[10][11]

  • Body Protection : A flame-resistant laboratory coat should be worn and fully fastened.[7]

  • Respiratory Protection : If work must be performed outside of a fume hood (a situation to be avoided), a NIOSH-approved respirator with N95 particulate filters is the minimum requirement.

Tier 2: Handling in Solution

When the compound is dissolved in a solvent, the risk of splashes and vapor inhalation increases. The choice of solvent dictates the specific PPE required.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement. A face shield worn over goggles is strongly recommended, especially when working with volumes greater than 50 mL.[8]

  • Hand Protection : The double-gloving strategy remains essential. The outer glove selection must be based on the solvent's chemical compatibility. Consult a glove manufacturer's resistance chart to ensure the chosen material has a low permeation rate and a long breakthrough time for the specific solvent in use.[11][12] For example, while nitrile is suitable for many alcohols, butyl or Viton gloves are necessary for aromatic solvents like toluene.[11]

  • Body Protection : In addition to a lab coat, a chemical-resistant apron should be worn when handling larger volumes or during procedures with a high splash potential.

Operational and Disposal Plans

Procedural discipline is as critical as the PPE itself. A flawed doffing procedure can lead to exposure even with the best equipment.

Step-by-Step PPE Donning and Doffing Protocol
  • Donning (Putting On) :

    • Put on the inner pair of nitrile gloves.

    • Don the laboratory coat.

    • Put on the outer pair of chemical-resistant gloves (e.g., Butyl), ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Don chemical splash goggles and, if necessary, a face shield.

  • Doffing (Taking Off) :

    • Remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

    • Remove the face shield and/or goggles, handling them only by the head strap.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove the inner pair of nitrile gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[3][4]

Waste Disposal: A Critical Responsibility

Due to the persistence of fluorinated organic compounds, all waste streams must be treated as hazardous.

  • Solid Waste : All contaminated disposable materials, including gloves, weighing papers, pipette tips, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container designated for "Fluorinated Solid Waste".[7]

  • Liquid Waste : All solutions containing the compound, including reaction mixtures and solvent washes from glassware, must be collected in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste".

  • Disposal Method : This waste cannot be placed in ordinary municipal landfills.[5] It must be disposed of through an accredited hazardous waste management service, typically via high-temperature incineration, which is a promising method for the permanent elimination of PFAS-type compounds.[5]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Spill : For small spills within a fume hood, use an absorbent material compatible with the chemical and its solvent. Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start Start: Task Assessment cluster_controls Primary Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_disposal End-of-Task Procedures Start Identify Experimental Task FumeHood Work in Chemical Fume Hood Start->FumeHood Mandatory Weighing Task: Weighing Solid FumeHood->Weighing If handling powder Solution Task: Using in Solution FumeHood->Solution If handling liquid PPE_Solid Required PPE: - Double Gloves (Nitrile + Butyl/Viton) - Lab Coat - Splash Goggles Weighing->PPE_Solid PPE_Solution Required PPE: - Double Gloves (Solvent-Specific) - Lab Coat + Apron - Goggles + Face Shield Solution->PPE_Solution Doffing Follow Doffing Protocol PPE_Solid->Doffing PPE_Solution->Doffing Disposal Segregate Hazardous Waste (Solid & Liquid) Doffing->Disposal Wash Wash Hands Thoroughly Disposal->Wash

Caption: PPE selection workflow based on the experimental task.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]

  • Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 4-methoxybenzoate. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Google Patents.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]

  • University of California, Berkeley - Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • US Plastic Corp. Gloves Chemical Resistance Chart. [Link]

  • Princeton University - Environmental Health and Safety. Personal Protective Equipment (PPE). [Link]

  • eSafety Supplies. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. [Link]

  • University of Oxford, Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. [Link]

  • SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.